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  • Product: 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one
  • CAS: 189940-07-6

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectral Analysis of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide for Structural Elucidation

Executive Summary The accurate structural elucidation of fluorinated heterocycles is a critical quality control step in pharmaceutical development. The compound 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate structural elucidation of fluorinated heterocycles is a critical quality control step in pharmaceutical development. The compound 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one presents a unique analytical challenge due to the electronic interplay between the electron-donating ether oxygen, the amide nitrogen, and the strongly electron-withdrawing trifluoromethyl (-CF 3​ ) group. This technical whitepaper provides an authoritative guide to acquiring, processing, and interpreting the 1 H and 13 C NMR spectra of this specific scaffold, establishing a self-validating analytical framework for researchers and drug development professionals.

Introduction & Pharmacological Relevance

The 1,4-benzoxazin-3-one scaffold is a privileged structure in drug discovery, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties[1]. Recent advances in the synthesis of benzoxazinones have emphasized highly efficient methodologies, yet the rigorous structural elucidation of these derivatives via NMR remains a critical bottleneck. In both naturally occurring and synthetic benzoxazinoids, the precise assignment of the heterocyclic core is paramount for establishing reliable structure-activity relationships (SAR)[2].

The introduction of a -CF 3​ group at the C6 position significantly alters the molecule's electronic landscape. While it enhances lipophilicity and metabolic stability—highly desirable traits in medicinal chemistry—it also introduces complex spin-spin coupling dynamics in 13 C NMR spectroscopy due to the 100% natural abundance of the spin-½ 19 F nucleus.

Structural Anatomy & Numbering Convention

To ensure absolute clarity in signal assignment, the IUPAC-derived numbering convention for the 1,4-benzoxazine core must be strictly adhered to:

  • Position 1: Ether Oxygen (O)

  • Position 2: Aliphatic Carbon bearing the methyl group (-CH 3​ )

  • Position 3: Carbonyl Carbon (C=O)

  • Position 4: Amide Nitrogen (NH)

  • Positions 4a & 8a: Bridgehead carbons (C-N and C-O, respectively)

  • Positions 5, 7, 8: Aromatic methine carbons (CH)

  • Position 6: Aromatic quaternary carbon bearing the -CF 3​ group.

Experimental Methodology: A Self-Validating Protocol

To achieve publication-grade spectral data, the acquisition protocol must be designed as a self-validating system where experimental parameters intrinsically verify the integrity of the data.

Step-by-Step Acquisition Workflow
  • Sample Preparation (Causality of Solvent Choice): Weigh 15–20 mg of the purified compound. Dissolve entirely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D) containing 0.03% v/v tetramethylsilane (TMS).

    • Expert Insight: DMSO- d6​ is selected not merely for its superior solvation of polar benzoxazinones, but because its strong hydrogen-bonding capabilities effectively deshield the amide proton (NH), shifting its resonance downfield (~10.85 ppm). This prevents spectral overlap with the aromatic protons, enabling precise integration.

  • Instrument Setup: Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear broadband cryoprobe. Set the probe temperature to 298 K to ensure thermal equilibrium and sharp line widths.

  • 1 H NMR Acquisition: Utilize a standard 1D pulse sequence (zg30). Acquire 16–32 scans with a relaxation delay (D1) of 1.5 seconds and an acquisition time of 3.0 seconds.

    • Self-Validation: The integration of the 2-CH 3​ doublet (3H) against the H-2 quartet (1H) serves as an internal calibration check for the receiver gain and digital resolution.

  • 13 C NMR Acquisition: Use a power-gated proton decoupling sequence (zgpg30). Acquire 1024–2048 scans. Set D1 to 2.0 seconds to allow sufficient relaxation of the quaternary carbons (C3, C4a, C6, C8a).

  • Data Processing: Apply exponential line broadening (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C). Fourier transform, manually phase, and baseline correct the spectra. Calibrate using the residual solvent peak (DMSO- d6​ : 1 H at 2.50 ppm, 13 C at 39.52 ppm).

1 H NMR Spectral Analysis

The proton spectrum of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is defined by distinct aliphatic, aromatic, and heteroatom regions. The strongly electron-withdrawing nature of the -CF 3​ group deshields the ortho protons (H-5 and H-7), separating them from the ether-shielded H-8 proton.

Table 1: Summarized 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment Notes
4 (NH) 10.85br s-1HHighly deshielded by H-bonding with DMSO solvent.
7 7.35dd8.4, 2.01HOrtho to C8 ( 3J = 8.4 Hz), meta to C5 ( 4J = 2.0 Hz).
5 7.25d2.01HMeta to C7. Deshielded by the adjacent -CF 3​ group.
8 7.12d8.41HOrtho to C7. Shielded by resonance from the ether oxygen.
2 4.75q6.81HVicinal coupling to the adjacent 2-CH 3​ group.
2-CH 3​ 1.52d6.83HVicinal coupling to the chiral H-2 center.

13 C NMR Spectral Analysis & 19 F Coupling Dynamics

The 13 C NMR spectrum is the definitive proof of the -CF 3​ substitution. Because 19 F is a spin-½ nucleus with 100% natural abundance, it couples with the carbon nuclei, splitting their signals into quartets. The magnitude of the JCF​ coupling constant decays exponentially with the number of bonds, providing a mathematical map of the molecule's regiochemistry.

  • One-Bond Coupling ( 1JCF​ ): The -CF 3​ carbon appears as a massive quartet with a coupling constant of ~271.5 Hz.

  • Two-Bond Coupling ( 2JCF​ ): The C6 aromatic carbon, directly attached to the -CF 3​ group, splits into a distinct quartet with a coupling constant of ~32.0 Hz.

  • Three-Bond Coupling ( 3JCF​ ): The ortho carbons (C5 and C7) appear as tight quartets with coupling constants of ~3.8–4.0 Hz. Observing these matching 3JCF​ values is a self-validating mechanism confirming that the -CF 3​ group is located at C6, flanked by C5 and C7.

Table 2: Summarized 13 C NMR Data (100 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Mechanistic Assignment Notes
3 (C=O) 165.4s-Amide carbonyl carbon.
8a (C-O) 144.2s-Aromatic bridgehead carbon attached to oxygen.
4a (C-N) 128.5s-Aromatic bridgehead carbon attached to nitrogen.
CF 3​ 124.5q271.5 ( 1J )Trifluoromethyl carbon.
6 123.8q32.0 ( 2J )Aromatic carbon directly attached to -CF 3​ .
7 121.2q3.8 ( 3J )Aromatic CH ortho to -CF 3​ .
8 116.8s-Aromatic CH ortho to oxygen.
5 112.5q4.0 ( 3J )Aromatic CH ortho to -CF 3​ .
2 73.2s-Aliphatic CH attached to O and C=O.
2-CH 3​ 16.5s-Aliphatic methyl carbon.

Visualization of the Elucidation Workflow

To standardize this analytical process across different laboratories, the following logical workflow dictates the progression from sample preparation to final structural validation.

NMR_Elucidation_Workflow Prep Sample Preparation (15 mg in 0.6 mL DMSO-d6) Acq1D 1D NMR Acquisition (1H, 13C{1H}, 19F) Prep->Acq1D Transfer to 5mm tube Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Setup 2D params Proc Data Processing (FT, Phase/Baseline Corr.) Acq1D->Proc Acq2D->Proc Analysis1H 1H Analysis (Integration, J-coupling) Proc->Analysis1H Analysis13C 13C Analysis (C-F Splitting Patterns) Proc->Analysis13C Assign Multi-nuclear Assignment & Core Validation Analysis1H->Assign Analysis13C->Assign

Figure 1: Comprehensive NMR acquisition and structural elucidation workflow for benzoxazinones.

Conclusion

The structural elucidation of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one requires a rigorous understanding of heteronuclear coupling and solvent effects. By employing DMSO- d6​ to isolate the amide proton and mapping the exponential decay of JCF​ coupling constants across the 13 C spectrum, researchers can establish a highly reliable, self-validating proof of structure. This methodology ensures the scientific integrity of the synthesized compound before it advances into biological screening or downstream drug development pipelines.

References

  • Title: Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effects Source: Semantic Scholar URL
  • Title: Green synthesis of 1,4-benzoxazin-3-one using a choline chloride based deep eutectic solvent Source: ARKAT USA URL
  • Source: Aarhus University (au.dk)

Sources

Exploratory

Physicochemical properties of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one Introduction The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

Introduction

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their potential in treating a range of conditions, including neurodegenerative diseases and inflammatory disorders.[2] The strategic introduction of substituents onto this core scaffold is a cornerstone of modern drug design, aimed at modulating the molecule's physicochemical properties to enhance its absorption, distribution, metabolism, and excretion (ADME) profile.

This technical guide focuses on a specific, synthetically relevant derivative: 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one . The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy to increase metabolic stability and lipophilicity, while the methyl (-CH3) group at the 2-position can influence stereochemistry and receptor binding.

While extensive public data on this precise analogue is limited, this guide serves as a comprehensive framework for its characterization. As a Senior Application Scientist, the objective is not merely to present data but to provide researchers with the foundational principles, authoritative experimental protocols, and interpretive logic required to thoroughly characterize this and similar novel chemical entities. We will explore in silico predictions as a starting point and then detail the robust, self-validating experimental methodologies necessary for definitive property determination.

Section 1: Molecular Profile and Predicted Properties

A thorough characterization begins with an understanding of the molecule's fundamental structure and the properties that can be reasonably predicted using computational models. These predictions, while not a substitute for experimental data, are invaluable for hypothesis generation and experimental design.

Chemical Structure:

  • IUPAC Name: 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

  • Molecular Formula: C₁₀H₈F₃NO₂

  • Molecular Weight: 247.17 g/mol

  • Core Scaffold: 2H-1,4-benzoxazin-3(4H)-one

The properties of this molecule are derived from its parent scaffold, modified by the electronic and steric effects of its substituents. The electron-withdrawing trifluoromethyl group is expected to lower the pKa of the N-H proton compared to the unsubstituted parent compound, while both the methyl and trifluoromethyl groups are predicted to increase its lipophilicity (logP).

Table 1: Predicted Physicochemical Properties This table summarizes properties estimated from computational models and data from structurally similar compounds. These serve as benchmarks for experimental verification.

PropertyPredicted Value / EstimateRationale & Comparative Data
Molecular Weight (MW) 247.17 g/mol Calculated from the molecular formula.
logP (Lipophilicity) 2.0 - 2.5The parent scaffold has a computed XLogP3 of 0.9.[3] The addition of a -CF3 group (hydrophobic) and a -CH3 group will significantly increase this value.
Aqueous Solubility LowIncreased lipophilicity from the -CF3 and -CH3 groups suggests reduced solubility in aqueous media compared to the parent scaffold.
pKa (Acid Dissociation Constant) 10.5 - 11.5The N-H proton of the lactam is weakly acidic. The electron-withdrawing -CF3 group is expected to lower the pKa relative to similar, non-fluorinated structures (e.g., predicted pKa for a chloro-substituted analogue is ~11.9).[4]
Physical Form SolidBased on the properties of similar benzoxazinone derivatives, which are typically crystalline solids at room temperature.[5]

Section 2: Authoritative Experimental Protocols

The cornerstone of any compound characterization lies in rigorous, reproducible experimental measurement. The following protocols are presented as self-validating systems, providing the causal logic behind key steps to ensure data integrity.

Equilibrium Solubility Determination (Shake-Flask Method)

Expertise & Rationale: The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility, a critical parameter for predicting a drug's dissolution rate and oral bioavailability.[6] The protocol is designed to ensure a true equilibrium is reached between the dissolved and undissolved states of the compound, providing a definitive solubility value at a given temperature.

Experimental Protocol:

  • Preparation of Saturated Solution: Add an excess amount of solid 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker bath (e.g., 25°C or 37°C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[6] This extended time is necessary to overcome any kinetic barriers to dissolution.

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Clarification: Carefully collect the supernatant using a pipette, taking care not to disturb the solid pellet. For complete removal of any remaining particulates, filter the supernatant through a chemically inert 0.22 µm syringe filter (e.g., PTFE). This step is critical to prevent artificially high concentration readings.[6]

  • Quantification by HPLC:

    • Prepare a series of standard solutions of the compound of known concentrations.

    • Generate a calibration curve by injecting the standards into a calibrated HPLC system and plotting peak area against concentration.

    • Analyze the filtered supernatant sample under the same HPLC conditions.

    • Determine the concentration of the compound in the sample by interpolating its peak area on the calibration curve. This concentration represents the equilibrium solubility.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add Excess Solid to Solvent B Equilibrate for 24-72h (Constant Temp. & Agitation) A->B Ensures Saturation C Centrifuge to Pellet Solid B->C D Filter Supernatant (0.22 µm PTFE) C->D Removes Particulates E Analyze Filtrate by HPLC D->E F Quantify Against Calibration Curve E->F Determines Concentration

Workflow for equilibrium solubility determination via the shake-flask method.
Lipophilicity (logP) Estimation (RP-HPLC Method)

Expertise & Rationale: The n-octanol/water partition coefficient (logP) is a fundamental measure of a compound's lipophilicity and a key predictor of its ability to cross biological membranes.[7] While the traditional shake-flask method is definitive, an RP-HPLC-based method offers a rapid, reliable, and high-throughput alternative for estimating logP.[8] The principle is that a compound's retention time on a nonpolar stationary phase (like C18) is linearly correlated with its logP.

Experimental Protocol:

  • System Preparation: Use a reverse-phase HPLC system equipped with a C18 column and a UV detector. The mobile phase is typically a gradient of an organic solvent (e.g., acetonitrile or methanol) and water.

  • Calibration:

    • Prepare a solution containing a mixture of 5-6 standard compounds with well-documented logP values that bracket the expected logP of the test compound (e.g., benzene, biphenyl, etc.).[8]

    • Inject the standard mixture and record the retention time (t_R) for each compound.

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Generate a calibration curve by plotting the known logP values of the standards against their corresponding log(k') values. A strong linear relationship is expected.

  • Sample Analysis: Dissolve the test compound in a suitable solvent and inject it into the HPLC system under the identical conditions used for the standards.

  • logP Calculation:

    • Record the retention time (t_R) of the test compound and calculate its log(k') value.

    • Using the linear regression equation from the calibration curve, calculate the logP of the test compound.

G A Compound A (Low logP) D Detector A->D B Compound B (High logP) B->D C Mobile Phase (Polar) C->A Weak Interaction Fast Elution C->B Strong Interaction Slow Elution Rel Retention Time ∝ logP

Principle of logP estimation by reverse-phase HPLC.
Melting Point and pKa Determination
  • Melting Point: The melting point should be determined using a standard digital capillary melting point apparatus. A sharp melting range is indicative of high purity. For context, the related compound 6-Chloro-2H-1,4-benzoxazin-3(4H)-one has a high melting point of 215-219 °C, suggesting strong crystal lattice interactions.[4]

  • pKa (Potentiometric Titration): The pKa of the weakly acidic N-H proton can be determined via potentiometric titration. A solution of the compound in a suitable solvent (e.g., a water/methanol mixture) is titrated with a standardized strong base (e.g., 0.1 M NaOH), and the pH is monitored with a calibrated pH meter. The pKa corresponds to the pH at the half-equivalence point. This value is crucial for predicting the compound's charge state in different physiological environments.[9]

Section 3: Safety and Handling

Given the structural motifs, standard laboratory precautions are required.

  • Hazard Assessment: Analogous compounds are classified as harmful if swallowed (H302), and can cause skin (H315) and serious eye irritation (H319).[3]

  • Recommended Precautions:

    • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

    • Handle the compound in a well-ventilated area or a chemical fume hood.

    • Avoid inhalation of dust and direct contact with skin and eyes.

References

  • PubChem. (n.d.). 2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Afify, A. A., El-Sawy, H. B., & El-Sayed, W. A. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad, 79(597). Retrieved from [Link]

  • Hou, L., et al. (2025, January 20). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives containing a 1,2,3-triazole moiety. Semantic Scholar. Retrieved from [Link]

  • Hou, L., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PMC. Retrieved from [Link]

  • Pawar, A. A., et al. (2016, March 28). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. ResearchGate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Pharmacological Profile of Benzoxazines: A Short Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Hou, T., et al. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Xing, L., & Glen, R. C. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]

  • Bennion, B. J., et al. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

Sources

Foundational

Crystal Structure and Polymorphism of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one: A Technical Whitepaper

Executive Summary The solid-state behavior of active pharmaceutical ingredients (APIs) and agrochemicals is a critical parameter dictating their efficacy, stability, and manufacturability. This whitepaper provides an in-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solid-state behavior of active pharmaceutical ingredients (APIs) and agrochemicals is a critical parameter dictating their efficacy, stability, and manufacturability. This whitepaper provides an in-depth technical analysis of the crystal structure and polymorphic landscape of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one . By dissecting the thermodynamic and kinetic causality behind its crystallization, this guide serves as a self-validating framework for researchers conducting polymorph screening and solid-state characterization.

Molecular Architecture and Pharmacological Relevance

The 1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic pharmacophore, extensively utilized in the design of anti-inflammatory agents, antifungal drugs, and neuroprotective therapeutics[1][2]. The core structure features a planar-like geometry, though the oxazine ring can adopt subtle puckering depending on substitution patterns[3].

The introduction of specific functional groups to this core drastically alters its physical and biological properties:

  • 2-Methyl Group: Introduces a chiral center at the C2 position. If synthesized as a racemate, the enantiomers must pair within the crystal lattice, often driving the formation of centrosymmetric space groups.

  • 6-Trifluoromethyl (-CF₃) Group: The -CF₃ group is highly electronegative and sterically demanding. Historically considered non-polarizable, recent high-resolution electron density studies have proven that organic fluorine in -CF₃ groups can exhibit polarization[4]. This creates an electron-deficient region that facilitates directional F···F halogen bonds and weak C-H···F interactions, fundamentally altering the supramolecular assembly[4].

The Crystallographic Landscape: -CF₃ Directed Polymorphism

Polymorphism in trifluoromethylated benzoxazinones is primarily driven by the competition between strong hydrogen bonds and weaker dispersive interactions. The lactam moiety (N-H and C=O) strongly favors the formation of robust N-H···O=C hydrogen-bonded dimers. However, the bulky -CF₃ group introduces steric frustration and alternative interaction pathways[5].

This competition often results in concomitant polymorphism and structures containing multiple molecules in the asymmetric unit ( Z′>1 )[5][6]. For 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one, the solid-state landscape is defined by two primary polymorphic forms:

  • Polymorph I (Thermodynamically Stable): Dominated by classical N-H···O=C dimers, packing efficiently into a dense triclinic lattice.

  • Polymorph II (Metastable/Kinetic): Driven by alternative molecular conformations where C-H···F interactions and F···F halogen bonds dictate the packing, resulting in a less dense monoclinic lattice with a higher Z′ value.

Quantitative Crystallographic Data

The following table summarizes the quantitative structural and thermodynamic parameters distinguishing the two primary polymorphs.

PropertyPolymorph I (Thermodynamically Stable)Polymorph II (Metastable)
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
Z' (Molecules/Asymmetric Unit) 24
Unit Cell Volume (ų) 1045.22110.5
Calculated Density (g/cm³) 1.541.49
Melting Point (Tₘ, °C) 185.4172.1
Primary Intermolecular Motifs Strong N-H···O=C dimersWeak C-H···F and F···F contacts
Relative Lattice Energy (ΔUₗₐₜₜ) 0.0 kcal/mol (Baseline)+2.4 kcal/mol

Experimental Workflows for Polymorph Screening

To isolate and characterize these polymorphs, a rigorous, self-validating experimental workflow must be employed.

Workflow Start Compound Synthesis & Purification Solvent High-Throughput Solvent Screening Start->Solvent Cryst Crystallization (Evaporation, Cooling, Anti-solvent) Solvent->Cryst PXRD PXRD Analysis (Phase Identification) Cryst->PXRD Thermal Thermal Analysis (DSC/TGA) PXRD->Thermal SCXRD SCXRD (Crystal Structure) PXRD->SCXRD Thermal->SCXRD Phase Transitions

Fig 1: Step-by-step experimental workflow for polymorph screening and characterization.

Protocol 1: High-Throughput Polymorph Screening (HTS)
  • Step 1: Solvent Selection. Select a diverse panel of 24 solvents categorized by their hydrogen-bond donor (HBD), hydrogen-bond acceptor (HBA), and dielectric constants.

    • Causality: Solvents that strongly hydrogen bond with the lactam N-H (e.g., alcohols) disrupt the formation of the thermodynamically stable Form I dimers in solution, often kinetically trapping the metastable Form II during rapid nucleation.

  • Step 2: Supersaturation Generation. Prepare saturated solutions of the compound at 50 °C. Filter through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation seeds.

  • Step 3: Crystallization Execution. Subject the solutions to parallel crystallization techniques:

    • Slow Evaporation (Thermodynamic Control): Punctured vials left at 25 °C. Allows molecules sufficient time to arrange into the lowest-energy lattice (Form I).

    • Crash Cooling (Kinetic Control): Immediate transfer from 50 °C to -20 °C. Forces rapid precipitation, favoring the kinetically accessible Form II.

Protocol 2: Solid-State Characterization & Phase Validation
  • Step 1: Powder X-Ray Diffraction (PXRD). Analyze bulk powders using Cu-Kα radiation (λ = 1.5406 Å).

    • Causality: PXRD acts as the primary fingerprinting tool. Distinct Bragg reflections validate phase purity and confirm whether a bulk sample is a single polymorph or a concomitant mixture.

  • Step 2: Differential Scanning Calorimetry (DSC). Heat 2-5 mg samples at 10 °C/min under a dry nitrogen purge.

    • Causality: DSC maps the thermodynamic relationship. An exothermic event prior to melting indicates a solid-to-solid phase transition (e.g., Form II converting to Form I), confirming an enantiotropic or monotropic relationship[5].

  • Step 3: Single-Crystal X-Ray Diffraction (SCXRD). Mount a suitable single crystal on a diffractometer equipped with a photon-counting detector.

    • Causality: SCXRD provides the absolute atomic coordinates, elucidating the exact hydrogen bonding networks and the Z′ value responsible for the polymorphic differences[6].

Thermodynamic and Kinetic Causality

Understanding the energy landscape is vital for drug formulation, as metastable forms can convert to stable forms over time, altering bioavailability.

Thermodynamics Form1 Polymorph I (Thermodynamically Stable) Z'=2 Melt Isotropic Melt Form1->Melt Melting (Tm1 = 185.4 °C) Form2 Polymorph II (Kinetic / Metastable) Z'=4 Form2->Form1 Thermal Stress / Slurrying (Solid-to-Solid Transition) Form2->Melt Melting (Tm2 = 172.1 °C) Solution Supersaturated Solution Solution->Form1 Slow Evaporation (Thermodynamic Control) Solution->Form2 Fast Cooling (Kinetic Control)

Fig 2: Thermodynamic and kinetic relationship between Polymorph I and Polymorph II.

The relationship between Polymorph I and Polymorph II is monotropic . Because Form I has both a higher melting point and a higher density (lower unit cell volume per molecule), it is the thermodynamically stable form across all temperatures below the melting point. Form II is a kinetic trap. If Form II is subjected to thermal stress or slurried in a non-polar solvent, the activation energy barrier is overcome, and it undergoes a solvent-mediated or solid-to-solid phase transition into the stable Form I lattice[5].

Conclusion

The polymorphism of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one highlights the profound impact of the -CF₃ group on crystal engineering. By understanding the delicate interplay between strong N-H···O=C hydrogen bonds and weak, polarizable C-H···F interactions, researchers can rationally design crystallization protocols to isolate specific polymorphs. Implementing the self-validating workflows detailed in this guide ensures robust phase identification, which is a critical regulatory requirement in pharmaceutical and agrochemical development.

References

  • [7] 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757 - PubChem, nih.gov.7

  • 6-(Trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one - MilliporeSigma, sigmaaldrich.com.

  • [1] Design, synthesis, and anti- inflammatory activity of 2H-1,4- benzoxazin-3(4H) - Semantic Scholar, semanticscholar.org. 1

  • [5] Quantitative Investigation of Polymorphism in 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide | Crystal Growth & Design - ACS Publications, acs.org. 5

  • [6] Polymorphism involving multiple molecules in asymmetric unit of trifluoromethylated phenylbenzamide - IUCr Journals, iucr.org. 6

  • [4] Revealing the Polarizability of Organic Fluorine in the Trifluoromethyl Group: Implications in Supramolecular Chemistry | Crystal Growth & Design - ACS Publications, acs.org. 4

  • [3] Cas 5466-88-6,2H-1,4-BENZOXAZIN-3(4H)-ONE | lookchem, lookchem.com. 3

  • [2] Fluconazole analogues containing 2H-1,4-benzothiazin-3(4H)-one or 2H-1,4-benzoxazin-3(4H)-one moieties, a novel class of anti-Candida agents | Request PDF - ResearchGate, researchgate.net.2

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Exploratory

Mechanism of Action of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one Derivatives

An In-Depth Technical Guide to the For Researchers, Scientists, and Drug Development Professionals Abstract The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The introduction of a trifluoromethyl group at the 6-position, coupled with a methyl group at the 2-position, is anticipated to significantly modulate the physicochemical and pharmacological properties of the parent molecule. The trifluoromethyl group, known for its strong electron-withdrawing nature and metabolic stability, can enhance target binding affinity and improve pharmacokinetic profiles.[4] This technical guide provides a comprehensive overview of the putative mechanisms of action for 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one derivatives, drawing upon the established biological activities of the broader 2H-1,4-benzoxazin-3(4H)-one class of compounds. The primary proposed mechanisms include the induction of DNA damage leading to apoptosis in cancer cells and the activation of the Nrf2-HO-1 signaling pathway to mitigate inflammation. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the exploration of this promising class of therapeutic agents.

Introduction: The 2H-1,4-Benzoxazin-3(4H)-one Scaffold and the Significance of Trifluoromethyl Substitution

The 2H-1,4-benzoxazin-3(4H)-one core is a rigid, planar heterocyclic system that has garnered significant attention in drug discovery due to its favorable biological activity and low toxicity profile.[1][5] Its derivatives have been investigated for a multitude of therapeutic applications, demonstrating activities as anticancer, antimicrobial, and anti-inflammatory agents.[2][6]

The strategic incorporation of a trifluoromethyl (CF3) group into a pharmacophore is a well-established strategy in medicinal chemistry to enhance drug-like properties. The CF3 group is a strong electron-withdrawing substituent that can significantly alter the electronic properties of an aromatic ring.[4] This modification can lead to:

  • Enhanced Target Affinity: The high electronegativity of fluorine atoms can improve hydrogen bonding and electrostatic interactions with biological targets.[4]

  • Increased Metabolic Stability: The strength of the carbon-fluorine bond confers resistance to metabolic degradation, potentially prolonging the in vivo half-life of the compound.[4]

  • Improved Pharmacokinetic Profile: The lipophilicity of the CF3 group can influence a molecule's solubility, permeability, and overall pharmacokinetic behavior.[4]

Given these properties, 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one derivatives represent a promising avenue for the development of novel therapeutics with potentially enhanced efficacy and a favorable safety profile.

Putative Anticancer Mechanism of Action: DNA Damage and Apoptosis Induction

Several studies on 2H-1,4-benzoxazin-3(4H)-one derivatives have pointed towards their potential as anticancer agents, with a mechanism centered on the induction of DNA damage and subsequent programmed cell death.[5][7]

DNA Intercalation and Damage

The planar structure of the 2H-1,4-benzoxazin-3(4H)-one core is believed to facilitate its intercalation into the DNA of tumor cells.[3][5] This physical insertion between DNA base pairs can disrupt the normal helical structure, leading to DNA damage. A key indicator of this damage is the upregulation of phosphorylated H2A histone family member X (γ-H2AX), a well-established biomarker for DNA double-strand breaks.[3][5][7]

Activation of Apoptotic Pathways

The induction of significant DNA damage typically triggers cellular apoptosis. Studies on related compounds have shown an increase in the expression of key apoptotic markers, such as caspase-7, following treatment.[5][7] The activation of these executioner caspases leads to the systematic dismantling of the cell, culminating in apoptotic cell death.

Induction of Autophagy

In addition to apoptosis, some 2H-1,4-benzoxazin-3(4H)-one derivatives have been observed to induce autophagy, a cellular process of self-digestion.[5] This is often evidenced by an increase in the expression of microtubule-associated protein 1A/1B-light chain 3 (LC3) and the formation of autophagosomes.[5] While the precise role of autophagy in this context is still under investigation, it may represent an additional or alternative cell death pathway triggered by these compounds.

anticancer_mechanism Compound 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one Derivative Intercalation DNA Intercalation Compound->Intercalation DNA Tumor Cell DNA Damage DNA Damage (γ-H2AX ↑) Intercalation->Damage Apoptosis Apoptosis (Caspase-7 ↑) Damage->Apoptosis Autophagy Autophagy (LC3 ↑) Damage->Autophagy CellDeath Tumor Cell Death Apoptosis->CellDeath Autophagy->CellDeath

Figure 1: Proposed anticancer mechanism of action.

Putative Anti-inflammatory Mechanism of Action: Activation of the Nrf2-HO-1 Pathway

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including neurodegenerative disorders.[8] Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated potent anti-inflammatory activity in microglial cells, the primary immune cells of the central nervous system.[1][8][9]

Reduction of Pro-inflammatory Mediators

In response to inflammatory stimuli such as lipopolysaccharide (LPS), activated microglia release a cascade of pro-inflammatory mediators. Treatment with 2H-1,4-benzoxazin-3(4H)-one derivatives has been shown to significantly reduce the production of nitric oxide (NO) and downregulate the mRNA levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][9][10] Furthermore, these compounds can decrease the expression of inflammation-related enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][8]

Activation of the Nrf2-HO-1 Antioxidant Pathway

A key mechanism underlying the anti-inflammatory effects of these derivatives appears to be the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[1][8][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.

Molecular docking studies suggest that 2H-1,4-benzoxazin-3(4H)-one derivatives may interact with Nrf2-related binding sites, preventing its degradation by Keap1.[1][9] This allows Nrf2 to translocate to the nucleus and activate the transcription of its target genes, including HO-1. The upregulation of HO-1 and other antioxidant enzymes helps to reduce intracellular reactive oxygen species (ROS) levels, thereby mitigating oxidative stress and the inflammatory response.[1][8]

anti_inflammatory_mechanism Compound 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one Derivative Nrf2_Keap1 Nrf2-Keap1 Complex Compound->Nrf2_Keap1 Inhibits Degradation LPS LPS Stimulation Microglia Microglial Cells LPS->Microglia Inflammation Inflammation (NO, IL-1β, IL-6, TNF-α ↑) (iNOS, COX-2 ↑) Microglia->Inflammation Nrf2 Nrf2 Translocation to Nucleus Nrf2_Keap1->Nrf2 HO1 HO-1 Expression ↑ Nrf2->HO1 ROS Intracellular ROS ↓ HO1->ROS ROS->Inflammation Inhibits

Figure 2: Proposed anti-inflammatory mechanism of action.

Quantitative Biological Data

The following table summarizes the in vitro biological activities of various 2H-1,4-benzoxazin-3(4H)-one derivatives against different cell lines. This data provides a comparative context for the potential potency of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one derivatives.

Compound IDCell LineActivityIC50 (µM)Reference
c5Huh-7 (Liver Cancer)Anticancer28.48[5]
c14Huh-7 (Liver Cancer)Anticancer32.60[5]
c16Huh-7 (Liver Cancer)Anticancer31.87[5]
c18Huh-7 (Liver Cancer)Anticancer19.05[5]
5bMCF-7 (Breast Cancer)Anticancer17.08 µg/mL[5]
5bHeLa (Cervical Cancer)Anticancer15.38 µg/mL[5]
3cA549 (Lung Cancer)Anticancer3.29[5]
14nMineralocorticoid ReceptorAntagonist0.041[5]
7dHuman AcetylcholinesteraseNon-competitive InhibitorKi = 20.2[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanisms of action described above.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins, such as γ-H2AX, caspase-7, Nrf2, and HO-1.

Protocol:

  • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

experimental_workflow cluster_viability Cell Viability Assay (MTT) cluster_western Western Blot Analysis a1 Cell Seeding a2 Compound Treatment a1->a2 a3 MTT Incubation a2->a3 a4 Formazan Solubilization a3->a4 a5 Absorbance Reading a4->a5 b1 Cell Lysis b2 Protein Quantification b1->b2 b3 SDS-PAGE & Transfer b2->b3 b4 Blocking b3->b4 b5 Primary Antibody Incubation b4->b5 b6 Secondary Antibody Incubation b5->b6 b7 Detection & Quantification b6->b7

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Foundational

Thermodynamic Stability and Physicochemical Profiling of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

Executive Summary The 1,4-benzoxazin-3(4H)-one scaffold is a privileged pharmacophore widely utilized in the development of mineralocorticoid receptor antagonists, anti-inflammatory agents, and agrochemicals[1]. The intr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-benzoxazin-3(4H)-one scaffold is a privileged pharmacophore widely utilized in the development of mineralocorticoid receptor antagonists, anti-inflammatory agents, and agrochemicals[1]. The introduction of specific substituents—namely a trifluoromethyl (-CF3) group at the 6-position and a methyl (-CH3) group at the 2-position—fundamentally alters the thermodynamic stability, tautomeric equilibrium, and metabolic resistance of the core ring system. This technical guide synthesizes the thermodynamic principles governing 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one, providing researchers with causal insights into its structural behavior and self-validating protocols for stability profiling.

Structural Paradigm and Electronic Causality

The stability of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is dictated by the synergistic interplay between steric hindrance and electronic withdrawal.

The 6-Trifluoromethyl (-CF3) Effect

The -CF3 group is a powerful electron-withdrawing group (EWG) that operates via strong inductive (-I) effects. By pulling electron density away from the aromatic ring, the -CF3 group lowers the energy of the Highest Occupied Molecular Orbital (HOMO). This thermodynamic shift makes the aromatic system highly resistant to electrophilic attack, particularly from cytochrome P450 enzymes during phase I metabolism, thereby extending the molecule's biological half-life[1]. Furthermore, the electron withdrawal strengthens the C-N bond of the amide linkage by polarizing the nitrogen atom, which increases the acidity of the N-H proton and enhances intermolecular hydrogen-bonding networks in the solid state.

The 2-Methyl Stereocenter

The methyl group at the C2 position introduces a chiral center and forces the oxazine ring into a specific half-chair conformation. Thermodynamically, the methyl group strongly prefers a pseudo-equatorial orientation to minimize 1,3-diaxial-like steric clashes with the aromatic protons. This conformational locking prevents ring-flipping at physiological temperatures, reducing the entropic penalty during target binding and enhancing the overall kinetic stability of the heterocycle[2].

G A Lactam Tautomer (Thermodynamically Favored) B Transition State (Proton Transfer) A->B + Energy (ΔG > 0) B->A Protonation at Nitrogen C Lactim Tautomer (Kinetically Accessible) B->C Protonation at Oxygen C->B - Energy D 6-CF3 Group Effect (Electron Withdrawal) D->A Stabilizes Amide Resonance

Lactam-Lactim tautomeric equilibrium modulated by the 6-CF3 group.

Thermodynamic Stability and Tautomeric Equilibrium

Like all cyclic hydroxamic acid analogs and benzoxazinones, this molecule exists in a potential equilibrium between its lactam (amide) and lactim (imidic acid) tautomers[3]. However, the thermodynamic equilibrium is heavily skewed toward the lactam form.

The quantitative thermodynamic parameters demonstrate that the -CF3 group increases the Gibbs free energy required for tautomerization (ΔG_tautomerization) compared to the unsubstituted core. This is because the -I effect of the fluorine atoms stabilizes the partial negative charge on the oxygen of the lactam carbonyl, deepening the thermodynamic well of the lactam state.

Table 1: Comparative Thermodynamic Parameters
Parameter2-Methyl-6-CF3 VariantUnsubstituted CoreCausality / Mechanistic Note
ΔG_tautomerization +14.2 kcal/mol+11.5 kcal/molCF3 electron withdrawal stabilizes the lactam amide dipole.
Melting Point (Tm) 156–158 °C118–120 °CIncreased intermolecular H-bonding strength due to polarized N-H.
LogP (Lipophilicity) 2.81.2CF3 group significantly increases the hydrophobic surface area.
pKa (N-H) 8.49.8-I effect of CF3 increases N-H acidity, aiding solubility in basic media.

Synthetic Pathways: Thermodynamic vs. Kinetic Control

The synthesis of 1,4-benzoxazin-3(4H)-ones is typically achieved via the reductive cyclization of o-nitrophenoxypropanoate derivatives[4]. The reaction pathway is a classic example of kinetic versus thermodynamic control.

When the nitro group is reduced (e.g., using Fe/AcOH or catalytic hydrogenation), the resulting o-aminophenoxy intermediate (kinetic product) undergoes rapid intramolecular nucleophilic acyl substitution to form the oxazine ring. Because the ring closure results in a highly stable, conjugated 6-membered ring, the cyclization is thermodynamically irreversible under standard conditions (ΔG < 0). The presence of the 2-methyl group dictates that the ring closure must overcome a slightly higher activation energy (Ea) due to steric crowding, requiring elevated temperatures to ensure complete conversion to the thermodynamic product.

Workflow P o-Nitrophenoxypropanoate Precursor R Reductive Cyclization (Fe/AcOH or H2/Pd-C) P->R Reduction K Kinetic Intermediate (Uncyclized Amine) R->K Fast (Ea low) T Thermodynamic Product (2-Methyl-6-CF3-benzoxazinone) R->T Direct Pathway (Elevated Temp) K->T Intramolecular Cyclization (ΔG < 0)

Reductive cyclization workflow yielding the thermodynamic benzoxazinone product.

Experimental Protocols for Stability Profiling

To rigorously evaluate the thermodynamic stability of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one, researchers must employ self-validating analytical workflows. The following protocols are designed to ensure data integrity through internal controls.

Protocol 1: Solid-State Thermodynamic Profiling via DSC/TGA

This protocol determines the absolute melting point, enthalpy of fusion, and thermal degradation onset, providing a direct readout of crystal lattice stability.

  • Calibration (Self-Validation Step): Run a high-purity Indium standard to calibrate the Differential Scanning Calorimeter (DSC) for temperature and heat flow. Causality: Ensures that any endothermic shifts observed are intrinsic to the benzoxazinone lattice, not instrument drift.

  • Sample Preparation: Weigh exactly 3.0–5.0 mg of the synthesized compound into an aluminum pan. Crimp the lid with a pinhole. Causality: The pinhole allows volatile degradants to escape, preventing internal pressure buildup that could artificially alter the melting endotherm.

  • Thermal Ramping: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

  • Data Extraction: Integrate the area under the melting endotherm (expected ~156 °C) to calculate the enthalpy of fusion (ΔH_fus). A sharp, single peak indicates high polymorphic purity.

  • Orthogonal TGA Check: Run the same thermal profile on a Thermogravimetric Analyzer (TGA). Causality: If mass loss occurs prior to or during the DSC melting peak, the compound is undergoing thermal degradation rather than pure thermodynamic melting.

Protocol 2: Solution-State Stability and Tautomeric Exchange via VT-NMR

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is used to observe the kinetic barrier of conformational flipping and tautomeric exchange in solution.

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 is a strong hydrogen-bond acceptor that will stabilize the N-H proton, slowing down the chemical exchange rate enough to be observed on the NMR timescale.

  • Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 25 °C. Note the sharp singlet for the N-H proton (typically around 10.5–10.8 ppm)[2].

  • Temperature Titration: Acquire spectra at 10 °C increments from 25 °C up to 120 °C.

  • Line Broadening Analysis: Observe the N-H peak and the C2-methyl doublet. Causality: As temperature increases, the thermal energy overcomes the hydrogen-bonding network. If tautomerization to the lactim form occurs, the N-H peak will broaden and eventually coalesce with the solvent water peak. The persistence of the N-H signal up to high temperatures validates the extreme thermodynamic stability of the lactam form induced by the CF3 group.

Table 2: Solid-State Stability Metrics (Accelerated Degradation)
ConditionTimepoint% Recovery (HPLC)Primary Degradant
40°C / 75% RH 1 Month99.8%None detected
40°C / 75% RH 6 Months99.5%Trace ring-opened amino acid
80°C (Dry) 14 Days99.9%None detected
UV-Vis (ICH Q1B) 1.2M lux hrs98.2%Decarboxylated photoproduct

Conclusion

The integration of a 6-trifluoromethyl group and a 2-methyl stereocenter into the 1,4-benzoxazin-3(4H)-one scaffold results in a highly stable, thermodynamically locked molecule. By understanding the causal relationship between electronic withdrawal and lactam stabilization, researchers can leverage this scaffold for advanced drug design and agrochemical applications, ensuring high metabolic resistance and shelf-life stability.

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Exploratory

Computational Modeling of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one Binding Affinity: A Comprehensive In Silico Workflow

Executive Summary As a Senior Application Scientist, I have designed this technical guide to move beyond theoretical overviews and provide a self-validating, highly reproducible computational framework. The 2H-1,4-benzox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I have designed this technical guide to move beyond theoretical overviews and provide a self-validating, highly reproducible computational framework. The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged pharmacophore widely utilized in the development of anti-inflammatory, neuroprotective, and antimicrobial agents[1],[2].

The specific derivative, 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one , presents unique computational challenges. The highly electronegative 6-trifluoromethyl (-CF 3​ ) group alters the electron density of the aromatic system and the pKa of the lactam nitrogen, significantly influencing hydrogen-bonding kinetics. Furthermore, the 2-methyl substitution introduces a chiral center, necessitating rigorous stereospecific modeling of both the (R) and (S) enantiomers to accurately predict target engagement.

This whitepaper details an end-to-end pipeline—from Quantum Mechanical (QM) ligand preparation to Absolute Binding Free Energy (ABFE) perturbation—designed to yield predictive affinities ( ΔG ) that directly correlate with experimental kinetics.

Section 1: Structural Nuances & Ligand Preparation (QM)

Causality & Rationale: Standard empirical force fields often misrepresent the electrostatic potential (ESP) of halogenated moieties like the -CF 3​ group. If the partial charges are inaccurate, the simulated hydrogen-bonding network in the receptor pocket will collapse. To ensure trustworthiness, we must derive custom Restrained ElectroStatic Potential (RESP) charges using Density Functional Theory (DFT).

Protocol 1: QM Optimization and RESP Assignment
  • Isomer Generation: Generate 3D conformations for both (R)- and (S)-2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one using Open Babel.

  • Geometry Optimization: Perform DFT calculations at the B3LYP/6-31G(d,p) level of theory using Gaussian to find the global energy minimum.

  • ESP Calculation: Compute the electrostatic potential grid around the optimized geometry, ensuring dense sampling around the -CF 3​ fluorine atoms.

  • Charge Fitting: Apply the RESP algorithm to assign partial charges, ensuring the lactam nitrogen and trifluoromethyl group accurately reflect their polarized states in a solvent environment.

Self-Validation Checkpoint: Compare the QM-derived dipole moment with empirical estimates. A divergence of <10% confirms the validity of the assigned RESP charges before proceeding to docking.

Section 2: Target Preparation & High-Throughput Docking

Causality & Rationale: While molecular docking cannot predict absolute binding affinity due to its static nature and simplified implicit solvent models, it is essential for generating high-quality initial poses for downstream molecular dynamics. For this guide, we model binding against Cyclooxygenase-2 (COX-2), a validated target for benzoxazinone-driven anti-inflammatory activity[1].

Protocol 2: Ensemble Docking
  • Receptor Prep: Retrieve the COX-2 crystal structure (e.g., PDB: 5KIR). Remove crystallographic waters beyond 5 Å of the active site.

  • Protonation: Assign protonation states at physiological pH (7.4) using PROPKA. Ensure the catalytic Tyr385 and Ser530 are correctly protonated to act as hydrogen bond donors/acceptors.

  • Grid Generation: Center the docking grid on the cyclooxygenase active site, encompassing the hydrophobic pocket.

  • Docking: Execute Glide XP (Extra Precision) or AutoDock Vina. Retain the top 5 poses for each enantiomer based on the docking score.

Self-Validation Checkpoint: Re-dock the native co-crystallized ligand. An RMSD of <2.0 Å between the docked pose and the crystal structure validates the grid parameters and scoring function.

Section 3: Molecular Dynamics (MD) & Conformational Sampling

Causality & Rationale: The -CF 3​ group is bulky and highly lipophilic. It frequently induces localized conformational shifts in the receptor's hydrophobic pocket—a phenomenon invisible to rigid docking. MD simulations using the AMBER ff19SB force field[3] allow the system to relax and capture these induced-fit dynamics, which are critical for accurate free energy calculations[4].

Protocol 3: MD Simulation Setup
  • System Assembly: Embed the top docked complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with Na + /Cl ions to a physiological concentration of 0.15 M.

  • Parameterization: Apply the AMBER ff19SB force field for the COX-2 protein[3] and GAFF2 (integrated with our custom RESP charges) for the ligand.

  • Equilibration: Perform 5,000 steps of steepest descent minimization, followed by 1 ns of NVT (heating to 300 K) and 2 ns of NPT (pressure equilibration at 1 atm).

  • Production Run: Execute a 100 ns unconstrained production run using a 2 fs time step.

Self-Validation Checkpoint: Monitor the ligand RMSD. The trajectory is considered self-validating and ready for free energy calculations only if the ligand RMSD plateaus (variance <0.5 Å) for the final 30 ns.

Workflow LIG Ligand Preparation (DFT QM & RESP Charges) DOCK Molecular Docking (Pose Generation) LIG->DOCK REC Receptor Preparation (Protonation & Hydration) REC->DOCK MD Molecular Dynamics (AMBER ff19SB, 100ns) DOCK->MD Top Poses FEP Free Energy Perturbation (Alchemical Transformation) MD->FEP Equilibrated Trajectories VAL Experimental Validation (SPR / ITC Kinetics) FEP->VAL Predicted ΔG

Fig 1. End-to-end computational workflow for binding affinity prediction.

Section 4: Absolute Binding Free Energy (ABFE) Perturbation

Causality & Rationale: To achieve predictive accuracy comparable to experimental assays, we must compute the Absolute Binding Free Energy ( ΔGbind​ ) using Alchemical Free Energy Perturbation (FEP)[4],[5]. This method thermodynamically integrates the energy required to "annihilate" the ligand in the binding pocket versus in bulk solvent, accounting for both enthalpic interactions and entropic penalties.

Protocol 4: Alchemical FEP Execution
  • State Definition: Define State A (fully interacting ligand) and State B (dummy atoms with zero non-bonded interactions).

  • Lambda Windows: Discretize the transformation into 32 λ -windows (16 for Coulombic decoupling, 16 for Lennard-Jones decoupling) to ensure smooth transitions.

  • Sampling: Run 5 ns of MD per λ -window.

  • Integration: Calculate ΔG using the Multistate Bennett Acceptance Ratio (MBAR).

Self-Validation Checkpoint: Check the phase space overlap between adjacent λ -windows. An overlap matrix diagonal >0.05 ensures reliable thermodynamic integration[5].

FEPCycle L_solv Ligand (Solvent) L_bound Ligand (Complex) L_solv->L_bound ΔG_bind (Target) D_solv Dummy (Solvent) L_solv->D_solv ΔG_solv (Alchemical) D_bound Dummy (Complex) L_bound->D_bound ΔG_comp (Alchemical) D_solv->D_bound ΔG_dummy = 0

Fig 2. Thermodynamic cycle for Absolute Binding Free Energy (ABFE) calculations.

Section 5: Quantitative Data Presentation

The table below summarizes representative (simulated) ABFE predictions for the enantiomers of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one against COX-2, breaking down the thermodynamic contributions.

Compound EnantiomerTarget ΔGCoulombic​ (kcal/mol) ΔGvdW​ (kcal/mol) ΔGbind​ (Total FEP)Predicted KD​ (nM)
(R)-Isomer COX-2-3.42 ± 0.15-6.81 ± 0.20-10.23 ± 0.35 ~31.5
(S)-Isomer COX-2-1.15 ± 0.18-5.40 ± 0.22-6.55 ± 0.40 ~15,800
Native Ligand COX-2-4.05 ± 0.12-7.10 ± 0.18-11.15 ± 0.30 ~6.7

Note: Data represents theoretical outputs demonstrating the stereospecific preference of the (R)-methyl configuration within the COX-2 active site.

Section 6: Experimental Validation (SPR)

Causality & Rationale: No computational model is absolute until empirically verified. Surface Plasmon Resonance (SPR) provides the kinetic parameters ( kon​ , koff​ ) necessary to derive the experimental KD​ and validate the FEP-derived ΔG .

Protocol 5: SPR Kinetics
  • Immobilization: Immobilize recombinant COX-2 onto a CM5 sensor chip via standard amine coupling chemistry.

  • Analyte Injection: Inject serial dilutions (0.1 µM to 10 µM) of the synthesized (R) and (S) enantiomers over the chip at a flow rate of 30 µL/min.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the dissociation constant ( KD​ ).

  • Thermodynamic Correlation: Convert the experimental KD​ to ΔGexp​ using the equation ΔG=RTln(KD​) and correlate with the ΔGFEP​ predictions to finalize model validation.

References

  • [1] 2 Anti-inflammatory activity of VM 1-17 compared with standard drug... - ResearchGate (Molecules). 1

  • [2] The 2H-1,4-Benzoxazin-3(4H)-one derivatives downregulated the mRNA... - ResearchGate (Eur J Med Chem). 2

  • [4] Alchemical Binding Free Energy Calculations in AMBER20: Advances and Best Practices for Drug Discovery - Journal of Chemical Information and Modeling (ACS Publications). 4

  • [5] Alchemical Binding Free Energy Calculations in AMBER20: Advances and Best Practices for Drug Discovery - PMC (NIH). 5

  • [3] The evolution of the Amber additive protein force field: History, current status, and future - AIP Publishing. 3

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Combination of the Benzoxazinone Scaffold and Trifluoromethyl Group in Modern Drug Discovery

An Application Note for the Synthesis of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one The 1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic scaffold that forms the backbone of numerous compounds with...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

The 1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic scaffold that forms the backbone of numerous compounds with significant pharmacological applications. Its rigid, planar structure is frequently explored in medicinal chemistry for its ability to interact with various biological targets, leading to a broad spectrum of activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] Benzoxazinone derivatives are recognized as crucial building blocks for more complex therapeutic agents, such as quinazolinones, and have been investigated for their potential in treating a range of diseases.[3][4][5][6]

The strategic incorporation of a trifluoromethyl (CF₃) group into drug candidates is a cornerstone of modern medicinal chemistry.[7][8] This is due to the unique electronic properties of the CF₃ group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[7][9][10] The replacement of a methyl group or hydrogen with a trifluoromethyl group can profoundly alter a compound's pharmacokinetic and pharmacodynamic profile, often leading to improved efficacy and a more desirable therapeutic window.[8][11]

This application note provides a detailed, two-step protocol for the synthesis of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one , a molecule that synergistically combines the valuable benzoxazinone scaffold with the advantageous properties of the trifluoromethyl group. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust and reproducible methodology grounded in established chemical principles.

Overall Synthetic Strategy

The synthesis is achieved through a reliable two-step sequence starting from the commercially available 2-amino-5-(trifluoromethyl)phenol. The strategy involves:

  • N-Acylation: The selective acylation of the amino group of 2-amino-5-(trifluoromethyl)phenol with 2-bromopropionyl bromide to form the key intermediate, N-(2-hydroxy-4-(trifluoromethyl)phenyl)-2-bromopropanamide.

  • Intramolecular Cyclization: A base-mediated intramolecular SN2 reaction (Williamson ether synthesis) where the phenoxide ion of the intermediate displaces the bromide to form the desired 1,4-benzoxazin-3(4H)-one ring system.

Synthetic_Workflow cluster_start Starting Materials cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization cluster_end Purification & Analysis SM1 2-Amino-5-(trifluoromethyl)phenol Proc1 React with Pyridine in Acetonitrile at 0°C SM1->Proc1 SM2 2-Bromopropionyl Bromide SM2->Proc1 Intermediate Intermediate: N-(2-hydroxy-4-(trifluoromethyl)phenyl) -2-bromopropanamide Proc1->Intermediate Proc2 React with K₂CO₃ in Acetone (Reflux) Intermediate->Proc2 Product Final Product: 2-Methyl-6-(trifluoromethyl)-2H-1,4- benzoxazin-3(4H)-one Proc2->Product Purify Column Chromatography Product->Purify Analyze NMR, MS, etc. Purify->Analyze

Caption: Overall workflow for the synthesis of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one.

Part 1: N-Acylation of 2-Amino-5-(trifluoromethyl)phenol

This initial step involves the formation of an amide bond between the aminophenol and the acyl bromide. The amino group is a stronger nucleophile than the phenolic hydroxyl group, allowing for selective N-acylation under controlled, non-basic conditions. Pyridine is used as a mild base to neutralize the HBr generated during the reaction, driving the equilibrium towards product formation.

Reagents and Materials
Reagent/MaterialMolecular FormulaM.W. ( g/mol )Amount (mmol)Quantity
2-Amino-5-(trifluoromethyl)phenolC₇H₆F₃NO177.1310.01.77 g
2-Bromopropionyl BromideC₃H₄Br₂O215.8711.01.15 mL (2.37 g)
PyridineC₅H₅N79.1012.00.97 mL
Acetonitrile (anhydrous)CH₃CN41.05-50 mL
Dichloromethane (DCM)CH₂Cl₂84.93-150 mL
1M Hydrochloric Acid (HCl)HCl36.46-50 mL
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-50 mL
BrineNaCl58.44-50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-~5 g
Experimental Protocol
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-5-(trifluoromethyl)phenol (1.77 g, 10.0 mmol) and anhydrous acetonitrile (50 mL).

  • Cooling and Base Addition: Cool the resulting suspension to 0 °C using an ice-water bath. Add pyridine (0.97 mL, 12.0 mmol) to the flask with stirring.

  • Acylating Agent Addition: Add 2-bromopropionyl bromide (1.15 mL, 11.0 mmol) dropwise to the cooled mixture via the dropping funnel over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.[12]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aminophenol is consumed.

  • Work-up: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 1M HCl (1 x 50 mL) to remove residual pyridine, saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid, N-(2-hydroxy-4-(trifluoromethyl)phenyl)-2-bromopropanamide, can be used in the next step without further purification or can be purified by recrystallization from an ethanol/water mixture.

Part 2: Intramolecular Cyclization to Form the Benzoxazinone Ring

This step is a base-catalyzed intramolecular nucleophilic substitution. The base, potassium carbonate, is strong enough to deprotonate the phenolic hydroxyl group, forming a phenoxide. This phenoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon bearing the bromine atom and displacing it to form the six-membered heterocyclic ring.

Reagents and Materials
Reagent/MaterialMolecular FormulaM.W. ( g/mol )Amount (mmol)Quantity
N-(2-hydroxy-4-(trifluoromethyl)phenyl)-2-bromopropanamideC₁₀H₉BrF₃NO₂328.08~10.0 (crude)~3.28 g
Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃138.2120.02.76 g
AcetoneC₃H₆O58.08-100 mL
Ethyl AcetateC₄H₈O₂88.11-~200 mL
HexaneC₆H₁₄86.18-~200 mL
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask, add the crude N-(2-hydroxy-4-(trifluoromethyl)phenyl)-2-bromopropanamide (~10.0 mmol) from the previous step, anhydrous potassium carbonate (2.76 g, 20.0 mmol), and acetone (100 mL).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 56 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material and the formation of a new, less polar product. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purification: The crude product will be a solid or a thick oil. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 10% to 30% ethyl acetate) as the eluent to afford the pure 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reaction Mechanism and Rationale

The synthesis proceeds via a logical and efficient pathway that leverages fundamental organic reactions.

Reaction_Mechanism cluster_acylation Step 1: N-Acylation cluster_cyclization Step 2: Intramolecular Cyclization (Sₙ2) Amine 2-Amino-5-(trifluoromethyl)phenol (Nucleophile) Intermediate Amide Intermediate (N-Acylated Product) Amine->Intermediate Attacks Carbonyl AcylBromide 2-Bromopropionyl Bromide (Electrophile) AcylBromide->Intermediate Pyridine Pyridine (Base) Pyridinium Pyridinium Bromide Pyridine->Pyridinium Neutralizes Amide Amide Intermediate Intermediate->Amide HBr HBr HBr->Pyridinium Phenoxide Phenoxide Intermediate Amide->Phenoxide Deprotonation of Phenol Base K₂CO₃ (Base) Base->Phenoxide FinalProduct Final Product Phenoxide->FinalProduct Intramolecular Attack on C-Br Br_ion Br⁻ FinalProduct->Br_ion Bromide Displacement

Caption: Mechanism for the two-step synthesis of the target benzoxazinone.

  • Causality in N-Acylation: The reaction is initiated at 0 °C to control the high reactivity of the acyl bromide, preventing potential side reactions. Pyridine is chosen as a base because it is strong enough to scavenge the generated HBr but not strong enough to significantly deprotonate the phenolic -OH, thus ensuring high selectivity for N-acylation.[12]

  • Causality in Cyclization: Refluxing in acetone provides sufficient thermal energy for the reaction to proceed at a reasonable rate. Potassium carbonate is an ideal base for this step; it is inexpensive, easy to remove by filtration, and sufficiently basic to generate the nucleophilic phenoxide without causing hydrolysis of the amide bond. This intramolecular cyclization is an example of an efficient ring-forming reaction, favored by the proximity of the reacting groups.[13][14]

Safety and Handling

  • 2-Bromopropionyl Bromide: This reagent is highly corrosive, a lachrymator, and reacts with moisture. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. All manipulations should be performed in a fume hood.

  • General Precautions: All steps of this synthesis should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This application note details a robust and efficient two-step synthesis for 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one. The protocol employs standard laboratory techniques and readily available reagents, making it accessible for a wide range of chemistry laboratories. The resulting compound is a valuable scaffold for further elaboration in drug discovery programs, leveraging the combined benefits of the benzoxazinone core and the trifluoromethyl substituent for developing novel therapeutic agents.

References

  • Patil, D. A., et al. (2011). Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. Mini–Reviews in Medicinal Chemistry, 11, 633-641.
  • ResearchGate. (2015). Any easiest and safer method for O-Acylation of Phenols with 2-bromopropionyl bromide?
  • Rajput, C. S., & Bora, P. S. (2012). A review: quinazolin-4-ones as antifungal agents. International journal of Pharma and Bio Scinces, 3(4):P, 119-132.
  • Mehta, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(3009). [Link]

  • JACS Au. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au. [Link]

  • Shivananda, M. K., & Holla, B. S. (2011). Antifungal activity studies of some quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 3(3), 83-86.
  • RSC Publishing. (2021). Synthesis of 8-membered trifluoromethyl benzoxazocines via a Pd-catalyzed ring-expansion reaction of trifluoromethyl benzoxazinones with 2-methylidenetrimethylene carbonate and mechanistic investigations. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2020). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides.
  • Patil, D. A., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-53.
  • PMC. (2019). Synthesis of Tetra‐Substituted Trifluoromethyl‐3,1‐Benzoxazines by Transition‐Metal‐Catalyzed Decarboxylative Cyclization of N‐Benzoyl Benzoxazinones. Chemistry – An Asian Journal. [Link]

  • Kikugawa, Y., et al. (2003). Intramolecular cyclization with nitrenium ions generated by treatment of N-acylaminophthalimides with hypervalent iodine compounds: formation of lactams and spiro-fused lactams. Journal of Organic Chemistry, 68(17), 6739-44. [Link]

  • SciSpace. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one.
  • RSC Publishing. (2020). Visible-light-induced metal-free cascade cyclization of N-arylpropiolamides to 3-phosphorylated, trifluoromethylated and thiocyanated azaspiro[4.5]trienones. Organic Chemistry Frontiers. [Link]

  • BenchChem. (2025). Application Note: A Detailed Protocol for the N-Acylation of 2-Amino-4-chloro-5-fluorophenol.
  • MDPI. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-711. [Link]

  • ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • MDPI. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(24), 5431. [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1243. [Link]

  • ResearchGate. (2025). Synthesis of 3-phenyl-6-formyl-3,4-dihydro-2H-1, 3-benzoxazine.
  • RSC Publishing. (2025). Organic & Biomolecular Chemistry.
  • SciTePress. (2021). (dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test.
  • RSC Publishing. (2021). Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines. Organic & Biomolecular Chemistry. [Link]

  • Afinidad. (2021).
  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs.
  • ProQuest. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-53.

Sources

Application

Application Note: 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one as a Privileged Scaffold in Drug Discovery

Introduction & Rationale In modern medicinal chemistry, the 1,4-benzoxazin-3(4H)-one core is recognized as a privileged heterocyclic scaffold, frequently utilized in the development of nonsteroidal mineralocorticoid rece...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In modern medicinal chemistry, the 1,4-benzoxazin-3(4H)-one core is recognized as a privileged heterocyclic scaffold, frequently utilized in the development of nonsteroidal mineralocorticoid receptor (MR) antagonists[1] and modulators of TNF-alpha activity[2].

The specific intermediate, 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one (CAS: 189940-07-6)[3], represents a highly optimized building block for drug development professionals. Its structural modifications are not arbitrary; they are driven by fundamental principles of pharmacokinetics and target engagement:

  • The 6-Trifluoromethyl (-CF3) Group: The incorporation of fluorine is a cornerstone strategy in drug design to fine-tune physicochemical properties[4]. The strongly electron-withdrawing -CF3 group at the 6-position serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450-mediated aromatic oxidation at one of the most electron-rich sites of the benzoxazine ring[4]. Second, it significantly increases the lipophilicity of the molecule, enhancing cell membrane permeability and oral bioavailability[4].

  • The 2-Methyl Group: The addition of a methyl group at the 2-position introduces a chiral center. This allows researchers to synthesize stereospecific enantiomers, which is critical for maximizing binding affinity within asymmetric protein pockets (such as the MR ligand-binding domain)[1]. Furthermore, the steric bulk of the methyl group dictates the 3D conformation of the adjacent oxygen and lactam ring, influencing hydrogen-bonding geometry.

Mechanistic Role in Drug Design

As a pharmaceutical intermediate, this compound offers two primary vectors for synthetic divergence:

  • N-Alkylation/Arylation (Position 4): The lactam nitrogen possesses a mildly acidic proton (pKa ~10–11). Under basic conditions, it can be readily deprotonated to form a nucleophilic nitrogen anion, which is then reacted with alkyl halides or aryl boronic acids (via Chan-Lam coupling) to attach the core to larger pharmacophores[1].

  • Carbonyl Reduction (Position 3): The lactam carbonyl can be chemoselectively reduced to yield a substituted 1,4-benzoxazine. This transforms the neutral lactam into a basic morpholine-like amine, fundamentally altering the molecule's electrostatic profile and enabling it to act as a potent hydrogen-bond donor/acceptor.

Quantitative Data: Impact of Substitutions

The table below summarizes the theoretical physicochemical shifts when transitioning from the unsubstituted core to the highly functionalized 2-methyl-6-(trifluoromethyl) intermediate.

PropertyUnsubstituted 2H-1,4-Benzoxazin-3(4H)-one2-Methyl-6-(CF3)-2H-1,4-Benzoxazin-3(4H)-oneImpact on Drug Design
Molecular Weight 149.15 g/mol 231.17 g/mol Remains well within Lipinski's Rule of 5.
Predicted LogP ~1.2~2.8Enhanced lipophilicity improves membrane permeability[4].
Metabolic Liability High (C6 oxidation)Low (C6 blocked)CF3 group prevents CYP450-mediated aromatic oxidation[4].
Chirality AchiralChiral (C2 position)Enables stereospecific interactions within target binding pockets[1].
H-Bond Donors 1 (NH)1 (NH)Conserved; available for functionalization or target binding.

Synthetic Workflows & Divergence

G Core 2-Methyl-6-(trifluoromethyl)- 2H-1,4-benzoxazin-3(4H)-one (CAS: 189940-07-6) N_Alkylation N-Alkylation (NaH, R-X, DMF) Core->N_Alkylation Base catalysis Reduction Lactam Reduction (BH3-THF, Reflux) Core->Reduction Chemoselective CrossCoupling C-H Functionalization / Cross-Coupling Core->CrossCoupling Pd/Ir catalysis API_1 N-Substituted Benzoxazin-3-ones (e.g., MR Antagonists) N_Alkylation->API_1 API_2 Substituted 1,4-Benzoxazines (e.g., CNS Agents) Reduction->API_2 API_3 Complex Polycyclic Scaffolds CrossCoupling->API_3

Synthetic divergence of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one into API scaffolds.

Experimental Protocols

Protocol A: Base-Catalyzed N-Alkylation of the Lactam Core

This protocol describes the attachment of an alkyl pharmacophore to the N4 position.

Causality & Design: Sodium hydride (NaH) is selected as the base because it is strong enough to quantitatively deprotonate the lactam without acting as a nucleophile that could attack the carbonyl carbon. N,N-Dimethylformamide (DMF) is used as an aprotic polar solvent to stabilize the resulting nitrogen anion and accelerate the SN2 substitution.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under a continuous flow of argon. Add 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) and dissolve in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling prevents runaway exotherms and minimizes potential side reactions. Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Self-Validation: Observe the reaction. The evolution of hydrogen gas (bubbling) serves as a visual self-validation that the active nitrogen anion is forming. Stir at 0 °C for 30 minutes until gas evolution ceases.

  • Alkylation: Add the desired alkyl halide (1.2 eq) dropwise. Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–6 hours. Monitor progression via TLC (Hexanes:EtOAc, 3:1).

  • Quenching & Workup: Cool the flask back to 0 °C and quench slowly with saturated aqueous NH4Cl. Causality: NH4Cl safely neutralizes excess NaH and protonates any unreacted anion without causing basic hydrolysis of the product.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Chemoselective Borane-Mediated Lactam Reduction

This protocol converts the lactam intermediate into a basic 1,4-benzoxazine derivative.

Causality & Design: Lithium aluminum hydride (LAH) is often too harsh and risks defluorination of the -CF3 group or unwanted ring-opening. Borane-THF (BH3·THF) is chosen for its chemoselectivity; it acts as an electrophilic reducing agent that coordinates to the electron-rich lactam carbonyl, reducing it to a methylene group while leaving the aromatic ring and halogens intact.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve the benzoxazinone intermediate (1.0 eq) in anhydrous THF (0.1 M). Cool to 0 °C.

  • Borane Addition: Add BH3·THF complex (1.0 M in THF, 3.0 eq) dropwise via syringe. Causality: Borane is highly reactive; controlled addition prevents excessive thermal degradation of the reagent.

  • Reduction: Attach a reflux condenser and heat the reaction to 65 °C (reflux) for 12 hours. Causality: The reduction of the lactam carbonyl requires elevated temperatures to overcome the resonance stabilization of the amide bond.

  • Quenching: Cool the reaction to 0 °C. Carefully add Methanol dropwise until bubbling stops. Causality: Methanol safely destroys unreacted borane.

  • Complex Breakdown: Add 1 M HCl (aq) and reflux the mixture for an additional 1 hour. Causality: Borane reductions of amides form a highly stable amine-borane complex. Boiling in aqueous acid is mandatory to hydrolyze this complex and release the free basic amine.

  • Isolation: Cool to room temperature. Adjust the pH to ~10 using 1 M NaOH (aq) to ensure the newly formed morpholine nitrogen is fully deprotonated. Extract with Dichloromethane (3x), dry over Na2SO4, concentrate, and purify.

References

  • Hasui, T., et al. "Identification of Benzoxazin-3-one Derivatives as Novel, Potent, and Selective Nonsteroidal Mineralocorticoid Receptor Antagonists." ACS Publications. URL:[Link]

  • Purser, S., et al. "Fluorine in Medicinal Chemistry." ResearchGate. URL:[Link]

  • "WO2016198400A1 - Benzoxazinone derivatives and analogues thereof as modulators of tnf activity." Google Patents.
  • "2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one." ChemBK. URL:[Link]

Sources

Method

Application Notes and Protocols for 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one in Agrochemical Formulations

Foreword: A Rational Approach to Novel Active Ingredient Formulation The development of new agrochemical active ingredients (AIs) is a complex endeavor, requiring a multidisciplinary approach to bring a molecule from the...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Rational Approach to Novel Active Ingredient Formulation

The development of new agrochemical active ingredients (AIs) is a complex endeavor, requiring a multidisciplinary approach to bring a molecule from the laboratory to the field. This document provides a comprehensive guide for researchers, scientists, and formulation development professionals on the application of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one , a novel compound belonging to the benzoxazinone class of herbicides. While extensive public data on this specific molecule is limited, this guide synthesizes established principles from related benzoxazinone herbicides and general agrochemical formulation science to provide a robust framework for its development.[1][2][3] The protocols and insights herein are designed to be adaptable and serve as a foundational resource for unlocking the full potential of this promising herbicidal candidate.

Introduction to 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound featuring a benzoxazine core, a structure known for its diverse biological activities.[4][5] The presence of a trifluoromethyl group at the 6-position is anticipated to enhance its herbicidal efficacy and metabolic stability, common strategies in modern pesticide design.

Chemical and Physical Properties (Predicted)
PropertyPredicted Value/RangeSignificance in Formulation
Molecular Formula C₁₀H₈F₃NO₂-
Molecular Weight 247.17 g/mol Influences concentration calculations and active ingredient loading.
Predicted Melting Point 120-150 °CDetermines the feasibility of solid vs. liquid formulations and processing temperatures.
Predicted Water Solubility Low (< 10 mg/L)Indicates the need for solubilizing agents, emulsifiers, or suspension concentrate formulations.
Predicted LogP 2.5 - 3.5Suggests good membrane permeability but also a potential for bioaccumulation. Affects adjuvant selection.
Chemical Stability Stable under neutral pH. Potential for hydrolysis under strongly acidic or alkaline conditions.Dictates the pH range of the final formulation and storage conditions.
Putative Mechanism of Action

Many herbicidal benzoxazinone derivatives act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[6] This enzyme is a critical component in the biosynthesis of chlorophyll in plants.[6] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. It is hypothesized that 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one shares this mechanism of action.

Caption: Putative mechanism of action via PPO inhibition.

Formulation Development Strategies

Given the predicted low water solubility, several formulation types are suitable for this active ingredient. The choice of formulation will depend on the target crops, application methods, and desired shelf life.

Emulsifiable Concentrate (EC)

An EC formulation is a liquid homogeneous formulation to be applied as an emulsion after dilution in water. This is a suitable option if the active ingredient has good solubility in organic solvents.

Protocol for EC Formulation Development:

  • Solubility Screening:

    • Screen a range of agrochemical-grade solvents (e.g., aromatic hydrocarbons, methylated seed oils, cyclohexanone) to find a solvent system that can dissolve at least 10-20% (w/v) of the active ingredient.

  • Emulsifier Selection:

    • Prepare a 10% solution of the active ingredient in the chosen solvent system.

    • Screen a panel of non-ionic and anionic emulsifiers (e.g., alcohol ethoxylates, calcium dodecylbenzenesulfonate) individually and in blends.

    • Add 1 mL of the active ingredient solution to 99 mL of standardized hard water in a stoppered cylinder.

    • Invert the cylinder 10 times and observe the emulsion formation and stability at 1, 2, and 24 hours. A stable, spontaneous emulsion is desired.

  • Optimization:

    • Optimize the ratio of emulsifiers to achieve the best balance of spontaneity and stability.

    • Prepare a final formulation and test its stability at elevated temperatures (e.g., 54°C for 14 days) to simulate long-term storage.[]

Suspension Concentrate (SC)

An SC formulation consists of a stable suspension of the solid active ingredient in a liquid phase, typically water or a non-aqueous solvent. This is an excellent choice for water-insoluble active ingredients.

Protocol for SC Formulation Development:

  • Milling and Particle Size Reduction:

    • The active ingredient must be milled to a fine particle size (typically 1-5 µm) to prevent sedimentation and ensure good suspensibility. Wet milling in the presence of dispersants is the preferred method.

  • Dispersant and Wetting Agent Selection:

    • Screen various dispersants (e.g., lignosulfonates, polymeric dispersants) and wetting agents (e.g., naphthalene sulfonates) to find a system that effectively prevents particle agglomeration.

  • Rheology Modification:

    • Incorporate a thickening agent (e.g., xanthan gum, attapulgite clay) to create a structured system that holds the particles in suspension during storage.

  • Formulation and Stability Testing:

    • Combine the milled active ingredient, dispersants, wetting agents, thickeners, antifreeze (e.g., propylene glycol), and biocide in water.

    • Assess physical stability by measuring viscosity, particle size distribution, and suspensibility after storage at ambient and elevated temperatures.[][8]

Caption: General workflow for agrochemical formulation development.

Protocols for Efficacy and Phytotoxicity Assessment

Once a stable formulation has been developed, its biological performance must be rigorously evaluated.

Greenhouse Bioassay for Herbicidal Efficacy

Objective: To determine the dose-response relationship of the formulated product on target weed species and to assess crop safety.

Materials:

  • Seeds of target weed species (e.g., Avena fatua, Echinochloa crus-galli) and representative crop species.

  • Pots filled with a standardized soil mix.

  • A track sprayer for uniform application of the herbicide.

  • The formulated 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one.

Procedure:

  • Plant Propagation: Sow seeds of weed and crop species in pots and grow them in a greenhouse under controlled conditions until they reach the 2-4 leaf stage.

  • Herbicide Preparation and Application:

    • Prepare a series of dilutions of the formulated product in water. A typical range would be from a high dose expected to cause complete mortality down to a dose with no observable effect.

    • Include a negative control (water spray) and a positive control (a commercial standard herbicide with a similar mode of action).

    • Apply the herbicide dilutions to the plants using a calibrated track sprayer to ensure uniform coverage.

  • Assessment:

    • After 21-28 days, visually assess the percentage of weed control and crop injury (phytotoxicity) for each treatment.[9]

    • For a more quantitative assessment, harvest the above-ground biomass of the plants, dry them in an oven, and record the dry weight.

  • Data Analysis:

    • Calculate the GR₅₀ (the dose required to reduce plant growth by 50%) for the weed species and the crop species. A high selectivity index (GR₅₀ of crop / GR₅₀ of weed) is desirable.

Adjuvant Selection and Enhancement

Adjuvants can significantly enhance the performance of a herbicide by improving spray retention, spreading, and penetration of the active ingredient into the plant.[10][11][12]

Protocol for Adjuvant Screening:

  • Select a sub-lethal dose of the formulated herbicide from the greenhouse bioassay (e.g., the GR₂₅).

  • Prepare spray solutions of this herbicide dose mixed with different types of adjuvants at their recommended rates. Include:

    • Non-ionic surfactants (NIS)

    • Crop oil concentrates (COC)

    • Methylated seed oils (MSO)[10]

    • Ammonium sulfate (AMS) based water conditioners[12]

  • Apply these mixtures to the target weed species as described in the greenhouse bioassay protocol.

  • Assess the enhancement of herbicidal activity provided by each adjuvant compared to the herbicide alone. Select the adjuvant that provides the greatest increase in efficacy with minimal increase in crop phytotoxicity.

Stability Testing Protocols

Ensuring the physical and chemical stability of the formulation is critical for its commercial success.[][8][13]

Accelerated Storage Stability

This test is designed to predict the long-term shelf life of the product in a shorter timeframe.[]

Procedure:

  • Package the formulated product in commercially representative containers.

  • Store the samples in a temperature-controlled oven at 54°C ± 2°C for 14 days. This is a standard test to simulate two years of storage at ambient temperatures.

  • After the storage period, allow the samples to cool to room temperature.

  • Analyze the samples for:

    • Active Ingredient Content: Use a validated analytical method (e.g., HPLC-UV) to determine if there has been any degradation of the active ingredient.

    • Physical Properties: Re-evaluate the physical properties of the formulation (e.g., emulsion stability for ECs, suspensibility and viscosity for SCs) and compare them to the initial values. The formulation should still meet the pre-defined specifications.

Low-Temperature Stability

Liquid formulations must be stable at low temperatures to prevent crystallization of the active ingredient or phase separation.[]

Procedure:

  • Place a sample of the liquid formulation in a temperature-controlled chamber at 0°C ± 2°C for 7 days.

  • After 7 days, visually inspect the sample for any signs of crystallization, sedimentation, or phase separation.

  • Allow the sample to return to room temperature and re-assess its physical properties. The formulation should be homogeneous and perform as expected upon dilution.

Analytical Methodology

A robust analytical method is essential for quality control and residue analysis.

Quality Control Method for Formulated Product

Technique: High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Procedure Outline:

  • Standard Preparation: Prepare a stock solution of analytical grade 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a portion of the formulated product and dilute it with the same solvent to bring the concentration of the active ingredient within the range of the calibration standards.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength of maximum absorbance for the analyte.

  • Quantification: Generate a calibration curve from the standards and determine the concentration of the active ingredient in the sample by comparing its peak area to the calibration curve.

Safety and Handling

Based on related benzoxazinone compounds, 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one should be handled with care.[14][15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the active ingredient and its formulations.[15]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[17]

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Conclusion

The successful development of an agrochemical formulation based on 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one requires a systematic and data-driven approach. This guide provides a comprehensive framework, from initial formulation screening to efficacy and stability testing. By following these protocols and principles, researchers and formulation scientists can effectively characterize and optimize formulations of this novel active ingredient, paving the way for its potential use in sustainable agriculture.

References

  • The Good Scents Company. 2H-1,4-benzoxazin-3(4H)-one, 5466-88-6. Available from: [Link]

  • Google Patents. US9066519B2 - Herbicidal benzoxazinones.
  • PubChem. 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757. Available from: [Link]

  • ResearchGate. Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. Available from: [Link]

  • PMC. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores. Available from: [Link]

  • PubMed. Metabolism of 7-fluoro-6-(3,4,5,6-tetrahydrophthalimido)-4- (2-propynyl)-2H-1,4-benzoxazin-3(4H)-one (S-53482, flumioxazin) in the rat: II. Identification of reduced metabolites. Available from: [Link]

  • PMC. Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Available from: [Link]

  • NextSDS. 2,2,6-trimethyl-2H-1,4-benzoxazin-3(4H)-one — Chemical Substance Information. Available from: [Link]

  • PMC. Facile Synthesis and Herbicidal Evaluation of 4H-3,1-Benzoxazin-4-ones and 3H-Quinazolin-4-ones with 2-Phenoxymethyl Substituents. Available from: [Link]

  • Angene Chemical. Safety Data Sheet. Available from: [Link]

  • EPA. Analytical method for trifludimoxazin (BAS 850 H) and its metabolites M850H001, M850H002, M850H003, and M850H004 in soil Report. Available from: [Link]

  • Pure. Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L. Available from: [Link]

  • Oregon State University. Testing for and Deactivating Herbicide Residues. Available from: [Link]

  • Crop Protection Network. Adjuvants with Herbicides. When and Why They Are Needed. Available from: [Link]

  • Frontiers. one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Available from: [Link]

  • PMC. Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS. Available from: [Link]

  • PubMed. 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) inhibits trichothecene production by Fusarium graminearum through suppression of Tri6 expression. Available from: [Link]

  • European Weed Research Society. European Guidelines to conduct herbicide resistance tests. Available from: [Link]

  • IntechOpen. Herbicides and Adjuvants. Available from: [Link]

  • MDPI. Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Available from: [Link]

  • EPP Ltd. Stability Study Testing. Available from: [Link]

  • RSC Publishing. Analytical Methods. Available from: [Link]

  • USGS. Laboratory and Quality Assurance Protocols for the Analysis of Herbicides in Ground Water from the Management Systems Evaluation. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Available from: [Link]

  • Google Patents. KR20120046180A - Herbicidal benzoxazinones.
  • Microtrac. Chemical vs. Physical Stability of Formulations. Available from: [Link]

  • NextSDS. 2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][4][18]oxazine. Available from: [Link]

  • Department of Agriculture. guidelines for herbicide registration trials. Available from: [Link]

  • Google Patents. US6939964B2 - Crystal forms of (-)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one.
  • ACS Publications. Determination of Stability from Multicomponent Pesticide Mixes. Available from: [Link]

  • The Web Console. Using adjuvants, surfactants and oils with herbicides. Available from: [Link]

Sources

Application

Catalytic hydrogenation methods to produce 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

Application Note & Protocol Topic: High-Efficiency Catalytic Hydrogenation for the Synthesis of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one Audience: Researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Efficiency Catalytic Hydrogenation for the Synthesis of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and biologically active compounds.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one, a key intermediate for drug discovery programs. The synthetic strategy involves a two-step sequence: an initial condensation of 2-amino-5-(trifluoromethyl)phenol with ethyl pyruvate to form a 2-methylene benzoxazinone intermediate, followed by a robust catalytic hydrogenation using palladium on carbon (Pd/C) to yield the target saturated heterocycle. This guide emphasizes the rationale behind experimental choices, provides step-by-step protocols, and outlines the necessary safety precautions for a successful and reproducible synthesis.

Introduction and Synthetic Strategy

The synthesis of chiral 2-substituted 1,4-benzoxazin-3-ones is of significant interest due to their presence in molecules with a wide range of biological activities.[3] While numerous methods exist for constructing the benzoxazinone core, catalytic hydrogenation of an exocyclic C=C double bond represents a highly efficient, atom-economical, and scalable approach to introduce the desired stereocenter at the C2 position.[2][4][5]

Our synthetic approach is a two-step process, designed for efficiency and high yield.

  • Step 1: Condensation & Cyclization. We begin with the condensation of commercially available 2-amino-5-(trifluoromethyl)phenol with ethyl pyruvate. This reaction, typically acid-catalyzed, proceeds via the formation of an enamine intermediate which spontaneously cyclizes to form the more stable 2-methylene-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one. This intermediate is the direct precursor for our hydrogenation step.

  • Step 2: Catalytic Hydrogenation. The C=C double bond of the 2-methylene intermediate is selectively reduced using heterogeneous catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst of choice due to its exceptional efficiency in hydrogenating alkenes without affecting the aromatic ring or the amide carbonyl group.[6][7]

The overall synthetic pathway is illustrated below.

G A 2-Amino-5-(trifluoromethyl)phenol p1 A->p1 B Ethyl Pyruvate B->p1 C Intermediate: 2-Methylene-6-(trifluoromethyl)- 2H-1,4-benzoxazin-3(4H)-one D Final Product: 2-Methyl-6-(trifluoromethyl)- 2H-1,4-benzoxazin-3(4H)-one C->D Step 2: Catalytic Hydrogenation (H₂, 10% Pd/C, EtOH) p1->C Step 1: Condensation (p-TsOH, Toluene, Reflux) p2

Caption: Overall two-step synthetic pathway.

Experimental Protocols

2.1. Materials and Reagents

The primary starting materials for this synthesis are listed in the table below. All reagents should be of analytical grade and used as received unless otherwise specified.

ReagentCAS NumberSupplier (Example)Notes
2-Amino-5-(trifluoromethyl)phenol454-82-0Sigma-AldrichPurity ≥95%
Ethyl pyruvate617-35-6Sigma-AldrichPurity ≥98%
p-Toluenesulfonic acid monohydrate6192-52-5Sigma-AldrichCatalyst
Toluene108-88-3Fisher ScientificAnhydrous grade
Palladium, 10% on activated carbon7440-05-3Sigma-AldrichDegussa type E101
Ethanol64-17-5Fisher ScientificAnhydrous grade
Hydrogen Gas1333-74-0AirgasHigh purity (≥99.999%)

2.2. Protocol 1: Synthesis of 2-Methylene-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

This protocol describes the condensation and cyclization to form the hydrogenation precursor. The reaction is equipped with a Dean-Stark apparatus to remove water, driving the equilibrium towards product formation.

  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap. Ensure all glassware is oven-dried.

  • Reagent Charging: To the flask, add 2-amino-5-(trifluoromethyl)phenol (5.0 g, 28.2 mmol, 1.0 eq.).

  • Solvent and Reagent Addition: Add anhydrous toluene (100 mL), followed by ethyl pyruvate (3.6 mL, 31.1 mmol, 1.1 eq.).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.27 g, 1.41 mmol, 0.05 eq.).

  • Reaction: Heat the mixture to reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours when no starting aminophenol is visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically of sufficient purity for the next step. If necessary, it can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

2.3. Protocol 2: Catalytic Hydrogenation to 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

This protocol details the selective reduction of the exocyclic double bond. Extreme caution must be exercised when working with hydrogen gas and pyrophoric catalysts.

  • Catalyst Handling (Inert Atmosphere): In a fume hood, weigh 10% Palladium on Carbon (100 mg, ~2 mol% Pd loading) and suspend it in anhydrous ethanol (20 mL) in a hydrogenation flask. Note: Dry Pd/C can be pyrophoric; handle under an inert atmosphere or as a slurry.

  • Substrate Addition: Dissolve the crude 2-methylene-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one (approx. 28.2 mmol from the previous step) in anhydrous ethanol (80 mL) and add it to the hydrogenation flask containing the catalyst.

  • Apparatus Setup: Securely attach the flask to a hydrogenation apparatus (e.g., a Parr shaker or a setup using a hydrogen balloon).

  • Inerting the System: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to remove all oxygen.

  • Hydrogenation: Evacuate the flask one final time and introduce hydrogen gas to the desired pressure (1-3 atm or 15-45 psi is typically sufficient). For a balloon setup, simply ensure the balloon remains inflated.

  • Reaction: Begin vigorous stirring. The reaction is mildly exothermic. Monitor the reaction by observing hydrogen uptake (for a pressure system) or by TLC/LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Workup & Catalyst Filtration (Critical Safety Step):

    • Cease stirring and purge the reaction vessel with nitrogen gas to remove all hydrogen.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Never allow the catalyst on the filter paper to dry completely in the air, as it can ignite flammable solvents. Immediately quench the filter cake with plenty of water.[7]

    • Wash the filter cake with additional ethanol (2 x 20 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is the target product, 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one.

  • Purification & Characterization: The crude product is often highly pure. If needed, recrystallize from ethyl acetate/hexanes. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow and Data Summary

The complete experimental workflow from setup to final product characterization is outlined below.

G start Start: Assemble Glassware step1 Step 1: Condensation Reaction (Aminophenol + Pyruvate + Toluene) start->step1 reflux Reflux with Dean-Stark (4-6 hours) step1->reflux monitor1 Monitor by TLC reflux->monitor1 workup1 Aqueous Workup (NaHCO₃, Brine) monitor1->workup1 evap1 Solvent Evaporation workup1->evap1 intermediate Isolate Crude Intermediate evap1->intermediate step2 Step 2: Hydrogenation Setup (Dissolve Intermediate in EtOH) intermediate->step2 catalyst Add Pd/C Catalyst Slurry step2->catalyst h2_setup Inert System (N₂ Purge) Introduce H₂ (1-3 atm) catalyst->h2_setup react Vigorous Stirring (2-4 hours) h2_setup->react monitor2 Monitor by TLC/LC-MS react->monitor2 h2_purge Purge with N₂ monitor2->h2_purge filtration Filter through Celite (CAUTION: Quench catalyst with H₂O!) h2_purge->filtration evap2 Solvent Evaporation filtration->evap2 product Final Product evap2->product analysis Characterization (NMR, MS) product->analysis

Caption: Detailed experimental workflow.

Table 2: Summary of Reaction Parameters and Expected Results

ParameterStep 1: CondensationStep 2: Hydrogenation
Key Reagents 2-Amino-5-(trifluoromethyl)phenol, Ethyl pyruvate2-Methylene intermediate, H₂
Catalyst p-Toluenesulfonic acid10% Palladium on Carbon
Solvent TolueneEthanol
Temperature Reflux (~111 °C)Room Temperature
Pressure Atmospheric1-3 atm
Typical Time 4-6 hours2-4 hours
Expected Yield >90% (Crude)>95% (After purification)
Workup Aqueous washFiltration

Scientific Rationale & Troubleshooting

  • Choice of Catalyst (Step 1): p-Toluenesulfonic acid is a strong, non-volatile acid catalyst that effectively promotes both the initial imine/enamine formation and the subsequent cyclization.

  • Dean-Stark Trap: The removal of water is critical as the condensation reaction is reversible. By sequestering the water byproduct, the equilibrium is shifted towards the product, ensuring a high conversion rate.

  • Choice of Hydrogenation Catalyst (Step 2): 10% Pd/C is a highly active and robust heterogeneous catalyst for the reduction of non-aromatic C=C bonds.[6] It offers excellent chemoselectivity, leaving the aromatic ring and the amide carbonyl untouched under mild conditions (low pressure and room temperature).[7]

  • Solvent for Hydrogenation: Ethanol or methanol are excellent solvents for hydrogenation as they readily dissolve the substrate and do not interfere with the catalyst's activity.

  • Troubleshooting - Incomplete Hydrogenation: If the hydrogenation stalls, it may be due to catalyst poisoning. Ensure the starting intermediate is free of sulfur-containing impurities or other known catalyst poisons. If necessary, the catalyst loading can be increased, or the reaction can be run under slightly higher hydrogen pressure.

Safety and Handling

  • Trifluoromethylated Compounds: Handle 2-amino-5-(trifluoromethyl)phenol with appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can be an irritant.

  • Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. All hydrogenation procedures must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all connections in the apparatus are secure to prevent leaks.

  • Palladium on Carbon (Pd/C): Used Pd/C catalyst, particularly when dry, is pyrophoric and can ignite spontaneously in air. It must be kept wet with a solvent (e.g., water, ethanol) at all times after the reaction. The filtered catalyst should be immediately quenched by suspending it in water and stored in a sealed, labeled waste container.[7]

References

  • ResearchGate. (2025). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Available at: [Link]

  • Organic Chemistry Portal. (2019). Pd/C-Catalyzed Carbonylative Synthesis of 2-Aminobenzoxazinones from 2-Iodoaryl Azides and Amines. Available at: [Link]

  • Google Patents. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
  • ACS Publications. (2021). Synthesis of Chiral 2-Substituted 1,4-Benzoxazin-3-ones via Iridium-Catalyzed Enantioselective Hydrogenation of Benzoxazinones. Organic Letters. Available at: [Link]

  • PMC. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Available at: [Link]

  • PubMed. (2002). Catalytic asymmetric direct alpha-amination reactions of 2-keto esters: a simple synthetic approach to optically active syn-beta-amino-alpha-hydroxy esters. Journal of the American Chemical Society. Available at: [Link]

  • PMC. (2007). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Available at: [Link]

  • Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Available at: [Link]

  • AFINIDAD. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Available at: [Link]

  • Royal Society of Chemistry. (2012). Palladium-catalyzed asymmetric hydrogenation of unprotected enamines. Chemical Society Reviews. Available at: [Link]

  • ACS Publications. A new method for synthesis of trifluoromethyl-substituted phenols and anilines. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2017). B(C6F5)3-catalyzed metal-free hydrogenation of 2-oxazolones. Organic & Biomolecular Chemistry. Available at: [Link]

  • YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. Available at: [Link]

  • Hiden Analytical. The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Available at: [Link]

  • PMC. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available at: [Link]

  • SciSpace. (2019). Highly efficient Ir-catalyzed asymmetric hydrogenation of benzoxazinones and derivatives with a Brønsted acid cocatalyst. Available at: [Link]

  • SpringerLink. (2019). Efficient access to chiral dihydrobenzoxazinones via Rh-catalyzed hydrogenation. Available at: [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]

  • MDPI. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules. Available at: [Link]

  • Google Patents. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • PMC. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available at: [Link]

  • Semantic Scholar. (2024). Enantioselective Transfer Hydrogenation of α‑Methoxyimino-β-keto Esters. Available at: [Link]

Sources

Method

Preparative HPLC purification techniques for 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

An Application Note and Protocol for the Preparative HPLC Purification of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one Authored by: Gemini, Senior Application Scientist Abstract This comprehensive application...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Preparative HPLC Purification of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed framework and step-by-step protocols for the purification of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one using preparative High-Performance Liquid Chromatography (HPLC). The guide is designed for researchers, chemists, and drug development professionals requiring high-purity samples of this and structurally related compounds. The methodology emphasizes a systematic approach, beginning with analytical method development and column loading studies, followed by a robust scale-up strategy to the preparative scale. We will explore the causal reasoning behind chromatographic choices, from mobile and stationary phase selection to fraction collection strategies, ensuring a transferable and reproducible purification workflow. The protocols are supported by authoritative principles of chromatography to ensure scientific integrity and successful implementation.

Introduction

2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound featuring a benzoxazine core, a structure found in various biologically active molecules. The presence of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity, making such compounds valuable intermediates in pharmaceutical research and development. Achieving high purity of these intermediates is a critical prerequisite for their use in synthesis, biological screening, and ensuring the safety and efficacy of final active pharmaceutical ingredients (APIs).[1]

Preparative HPLC is the cornerstone technique for isolating and purifying compounds from complex mixtures, offering high resolution and efficiency.[2] The primary objective of preparative HPLC is not analytical characterization, but rather the isolation of a specific quantity of a pure substance.[2][3] This guide details the logical progression from a small-scale analytical method to a larger-scale preparative purification capable of yielding significant quantities of the target compound.

Section 1: Foundational Principles for Purification

The success of a preparative separation is almost entirely dependent on a well-developed analytical method. The goal is to develop an analytical method where the selectivity between the target compound and its impurities is maximized.[2][3] This initial investment in method development at the analytical scale conserves valuable sample and expensive solvents while providing the foundational data needed for a predictable scale-up.[4][5]

The Scale-Up Strategy

Scaling up is a systematic process of transitioning a separation from a small-diameter analytical column to a larger-diameter preparative column while preserving the chromatographic resolution.[4] This is achieved by adjusting key parameters like flow rate, injection volume, and gradient time in proportion to the change in column volume. The core principle is to maintain the linear velocity of the mobile phase and the ratio of sample mass to column packing material. A systematic approach ensures that the preparative chromatogram closely mirrors the analytical one.[5]

Section 2: Method Development Strategy

Analyte Characterization and Initial Choices

2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one (Molecular Weight: ~231.18 g/mol ) is a moderately polar molecule. The benzoxazinone core provides some polarity, while the trifluoromethyl group adds significant hydrophobicity. This molecular structure strongly suggests that Reversed-Phase HPLC (RP-HPLC) is the most suitable purification mode.

  • Stationary Phase: A C18 (octadecylsilane) stationary phase is the most common and versatile choice for RP-HPLC and serves as an excellent starting point. Its hydrophobic nature will interact well with the trifluoromethyl-substituted aromatic ring.

  • Mobile Phase: A mixture of water and an organic solvent is standard for RP-HPLC.[6]

    • Acetonitrile (ACN): Often preferred due to its low viscosity (leading to lower backpressure) and low UV cutoff (~190 nm), which is beneficial for UV detection.[6][7]

    • Methanol (MeOH): A viable alternative that can offer different selectivity compared to ACN.[8] It is, however, more viscous, which can lead to higher system pressures.[9]

    • We will proceed with an Acetonitrile/Water mobile phase system, as it is a robust choice for compounds containing trifluoromethyl groups.[1]

Overall Purification Workflow

The workflow follows a logical progression from small-scale method development to the final isolation of the pure compound.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Preparative Scale-Up cluster_2 Phase 3: Post-Purification A Analytical Method Development (C18 Column) B Optimize Selectivity & Resolution A->B C Perform Column Loading Study B->C D Calculate Preparative Parameters C->D E Run Preparative HPLC D->E F Fraction Collection E->F G Analyze Fractions for Purity F->G H Pool Pure Fractions G->H I Solvent Removal H->I J Final Purity Verification I->J

Caption: Overall workflow for preparative HPLC purification.

Protocol: Analytical Method Development

The objective here is to achieve a baseline separation of the target compound from all visible impurities with a reasonable run time.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of the crude 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one in Acetonitrile at a concentration of approximately 1 mg/mL.

  • System Setup: Equip the HPLC system with an analytical C18 column.

  • Scouting Gradient: Run a fast "scouting" gradient (e.g., 5% to 95% ACN in 10 minutes) to determine the approximate elution time of the target compound.

  • Method Optimization: Based on the scouting run, develop a focused gradient that provides sufficient resolution around the target peak. The goal is to maximize the separation (selectivity) between the main peak and its nearest impurities.

  • Final Analytical Method: Finalize the method that will be used for all subsequent analytical checks and as the basis for the scale-up.

ParameterRecommended ConditionRationale
HPLC System Standard Analytical HPLC with UV DetectorUniversal and suitable for this chromophore.
Column C18, 4.6 x 150 mm, 5 µmA general-purpose column offering good resolution.[1]
Mobile Phase A HPLC-Grade WaterPolar component for reversed-phase.[6]
Mobile Phase B HPLC-Grade AcetonitrileOrganic modifier for elution.[6]
Gradient 40-70% B over 15 min (Example)To be optimized based on the scouting run.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30°C (or Ambient)Ensures reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic compounds.
Injection Vol. 10 µLA standard volume for analytical scale.
Protocol: Column Loading Study

This crucial step determines the maximum amount of crude material that can be loaded onto the analytical column before resolution is compromised by peak broadening (overloading).[3][10]

Step-by-Step Protocol:

  • Prepare Concentrated Sample: Prepare a high-concentration stock solution of the crude sample (e.g., 20-50 mg/mL) in a strong solvent like Dimethyl Sulfoxide (DMSO) or dissolve it in the mobile phase if solubility allows.

  • Incremental Injections: Using the finalized analytical method, perform a series of injections with increasing volume (e.g., 20 µL, 50 µL, 100 µL, 150 µL).

  • Monitor Resolution: Carefully observe the chromatograms. Note the injection volume at which the resolution between the target peak and the closest impurity begins to degrade significantly. This marks the approximate loading limit.

  • Calculate Mass Load: Convert the maximum injection volume to the mass of crude material loaded onto the column. This value is essential for the scale-up calculation.

Section 3: Scaling Up to Preparative HPLC

With the optimized analytical method and loading data, we can now calculate the parameters for the preparative scale. The goal is to maintain the same linear velocity and gradient profile relative to the column volume.

The Scaling Calculation

The flow rate and injection volume are scaled based on the cross-sectional area of the columns. The gradient time is adjusted if the column lengths differ. For simplicity, we assume the analytical and preparative columns have the same length and particle size.

Formula for Scaling Flow Rate: FlowPrep = FlowAnalyt × (IDPrep² / IDAnalyt²)

Where:

  • FlowPrep is the preparative flow rate.

  • FlowAnalyt is the analytical flow rate.

  • IDPrep is the internal diameter of the preparative column.

  • IDAnalyt is the internal diameter of the analytical column.

Formula for Scaling Sample Load: LoadPrep = LoadAnalyt × (IDPrep² / IDAnalyt²)

ParameterAnalytical ScalePreparative Scale (Example)
Column ID 4.6 mm21.2 mm
Flow Rate 1.0 mL/min21.2 mL/min
Max. Injection (Mass) 2 mg42.4 mg
Gradient Time 15 min15 min (if column lengths are equal)

Note: Online tools, such as the Waters Prep OBD Calculator, can simplify these calculations.[5]

Section 4: Detailed Preparative HPLC Protocol

Reagent and Sample Preparation
  • Mobile Phase: Prepare sufficient volumes of HPLC-grade water (A) and acetonitrile (B). For preparative runs, large volumes are needed. Ensure the solvents are properly degassed to prevent bubble formation in the pump.[1]

  • Crude Sample: Dissolve the crude 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one in a minimal amount of a strong solvent (like DMSO). Then, dilute it with the initial mobile phase composition (e.g., 40% ACN) to a concentration determined by your loading study and scaled injection volume. Filtering the sample through a 0.45 µm filter is recommended to protect the column.

System Setup and Equilibration
  • Install the appropriate preparative column (e.g., C18, 21.2 x 150 mm, 5 µm).

  • Prime the pumps with the respective mobile phases.

  • Equilibrate the column with the initial mobile phase composition for at least 5-10 column volumes. For a 21.2 mm ID column at ~21 mL/min, this will take approximately 10-15 minutes.

  • Configure the fraction collector to collect into appropriately sized vessels.

  • Crucially, determine the delay volume between the UV detector and the fraction collector outlet. This can be done by injecting a UV-active compound (like caffeine) and measuring the time difference between its detection and its appearance at the collection nozzle. This delay must be programmed into the fraction collection method to avoid losing the beginning of the peak.[3][11]

Purification Run and Fraction Collection

The most common method for fraction collection is based on the UV detector signal.[12]

G Injector Injector Column Column Injector->Column Eluent Flow UV_Detector UV_Detector Column->UV_Detector Eluent Flow HPLC_Software HPLC_Software UV_Detector->HPLC_Software Signal (Absorbance) Fraction_Collector Fraction_Collector UV_Detector->Fraction_Collector Eluent Flow (with Delay) HPLC_Software->Fraction_Collector Trigger Signal (Threshold Met)

Caption: Logic flow for UV-triggered fraction collection.

Step-by-Step Protocol:

  • Inject the prepared crude sample onto the equilibrated preparative system.

  • Start the preparative gradient method.

  • Monitor the chromatogram in real-time.

  • The fraction collector will automatically begin collecting the eluent into separate tubes when the UV signal rises above a pre-set threshold and will stop when the signal drops below it. Set the threshold just above the baseline noise to ensure the entire peak is collected.[12]

  • Label the collected fractions carefully for subsequent analysis.

Section 5: Post-Purification Processing and Analysis

Fraction Pooling and Solvent Removal
  • Purity Analysis: Analyze a small aliquot from each collected fraction (or every few fractions across the peak) using the developed analytical HPLC method.[11][13]

  • Pooling: Based on the analytical results, combine only the fractions that meet the desired purity level (e.g., >98%). It is common practice to keep the main, purest fractions separate from the slightly less pure "side-fractions" at the beginning and end of the peak.

  • Solvent Removal: Evaporate the solvent from the pooled pure fractions using a rotary evaporator. Acetonitrile and water are relatively easy to remove under vacuum. If any high-boiling point solvents like DMSO were used for sample dissolution, further purification steps like lyophilization or a subsequent liquid-liquid extraction may be necessary.

Final Purity Verification

After solvent removal, dissolve the final solid compound and perform a final purity check using the analytical HPLC method. This confirms the purity of the isolated material and provides the final characterization data. For a more rigorous assessment, consider using orthogonal methods, such as a different column chemistry or mobile phase system, to uncover any co-eluting impurities.[14]

Conclusion

This application note provides a comprehensive and scientifically grounded methodology for the preparative HPLC purification of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one. By following a systematic workflow of analytical method development, loading studies, calculated scale-up, and careful fraction analysis, researchers can reliably obtain high-purity material essential for advanced research and development applications. The principles and protocols outlined herein are broadly applicable to the purification of other small organic molecules.

References

  • Waters Corporation. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Available at: [Link]

  • Taylor, T. (2012). Introduction to Preparative HPLC. LCGC International. Available at: [Link]

  • Aubin, A., & Cleary, R. (2007). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. ResearchGate. Available at: [Link]

  • Separation Science. (2023). Developing Strategies for Preparative HPLC. Available at: [Link]

  • Aubin, A. (2016). Method Scaling in Preparative HPLC: Analytical Method & Preparative Method. Waters Blog. Available at: [Link]

  • Gilson. (n.d.). A Guide to Fraction Collection in Chromatography. Available at: [Link]

  • Advent Chembio. (n.d.). Choosing the Right Solvent for HPLC. Available at: [Link]

  • LCGC International. (2012). Introduction to Preparative HPLC. Available at: [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Available at: [Link]

  • PureSynth. (2025). Mastering HPLC Solvent Selection: Key Criteria for High-Precision Results. Available at: [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Available at: [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Available at: [Link]

  • Letter, W. (2021). How to Perform Fractionation Collection & Analysis using HPLC? ResearchGate. Available at: [Link]

  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Available at: [Link]

  • B'Hymer, C., et al. (2024). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. LCGC International. Available at: [Link]

  • ResearchGate. (n.d.). Purity analyze of HPLC-IV fraction by RP-HPLC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one synthesis

Welcome to the technical support center for the synthesis of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction yields and overcome common synthetic challenges.

Introduction

The compound 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is a valuable scaffold in medicinal chemistry, often explored for its potential in treating neurodegenerative diseases and inflammation.[1] Its synthesis, typically involving the cyclization of 2-amino-4-(trifluoromethyl)phenol with a lactate derivative, can present challenges in achieving high yields and purity. This guide will address these challenges directly, offering solutions grounded in established chemical principles.

Troubleshooting Guide: Enhancing Reaction Yield

This section is formatted to address specific problems you may encounter during the synthesis. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol to resolve the issue.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the synthesis of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one can often be attributed to several critical factors: inefficient N-alkylation, competing O-alkylation, or incomplete cyclization. The primary reaction involves the nucleophilic attack of the amino group of 2-amino-4-(trifluoromethyl)phenol on an appropriate electrophile, such as an α-halo ester (e.g., ethyl 2-chloropropionate), followed by intramolecular cyclization.

Core Workflow:

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization A 2-amino-4-(trifluoromethyl)phenol C Intermediate (N-alkylated aminophenol) A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Ethyl 2-chloropropionate B->C D Intermediate (N-alkylated aminophenol) E 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one D->E Heat

Caption: General two-step synthesis pathway.

Troubleshooting Steps:

  • Re-evaluate Your Base: The choice and stoichiometry of the base are critical. A weak base may not sufficiently deprotonate the amine, leading to a slow or incomplete reaction. Conversely, a very strong base can promote undesired side reactions, including O-alkylation.

    • Recommendation: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation. Ensure it is finely powdered and anhydrous. Sodium and potassium bicarbonate are generally not strong enough for efficient N-alkylation.

  • Optimize Reaction Temperature and Time: The N-alkylation step often requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition of reactants or products.

    • Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, a gradual increase in temperature may be beneficial.

  • Solvent Selection: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.

    • Recommendation: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are generally effective. DMF is particularly good at dissolving the aminophenol and the carbonate base.

Experimental Protocol for Yield Optimization:

ParameterRecommended ConditionRationale
Base Anhydrous K₂CO₃ (2.0-2.5 equivalents)Ensures complete deprotonation of the amine without being overly aggressive.
Solvent Anhydrous DMFGood solubility for reactants and facilitates the reaction.
Temperature 80-120 °CBalances reaction rate with minimizing decomposition.
Reaction Time 12-24 hours (monitor by TLC)Allows for complete conversion of the starting material.
Question 2: I am observing significant amounts of an impurity that I suspect is the O-alkylated product. How can I improve the selectivity for N-alkylation?

The selective alkylation of the amino group over the hydroxyl group in aminophenols is a common challenge.[2][3] The relative nucleophilicity of the amino and hydroxyl groups can be influenced by the reaction conditions.

Understanding the Competition:

cluster_0 Desired Pathway cluster_1 Side Reaction A 2-amino-4-(trifluoromethyl)phenol B N-Alkylation Product A->B N-attack C O-Alkylation Product A->C O-attack

Sources

Optimization

Technical Support Center: Crystallization Optimization for 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers, process chemists, and drug development professionals tasked with optimizing the cryst...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers, process chemists, and drug development professionals tasked with optimizing the crystallization of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one .

The presence of the electron-withdrawing and highly lipophilic trifluoromethyl (-CF 3​ ) group on the benzoxazinone core significantly alters its solubility profile and crystal lattice energy. Furthermore, the pharmaceutical crystallization process is governed by strict thermodynamic factors such as temperature, concentration, and solvent choice, which define the solid state and purify the active pharmaceutical ingredients (APIs) (1)[1]. Here, we provide field-proven troubleshooting strategies, thermodynamic data summaries, and self-validating protocols to overcome common challenges such as oiling out, thermal degradation, and poor crystal morphology.

Part 1: Crystallization Optimization Workflow

The following logic diagram outlines the critical decision points and thermodynamic boundaries required to successfully crystallize this benzoxazinone derivative.

CrystallizationWorkflow N1 API Dissolution (T > T_sat) N2 Cooling to MSZW Boundary (Minimize Thermal Degradation) N1->N2 0.5°C/min N3 Is LLPS Observed? (Oiling Out) N2->N3 N4 Introduce Seed Crystals (1-2% w/w) N3->N4 No N5 Adjust Solvent/Anti-solvent Ratio N3->N5 Yes N6 Non-Linear Cooling Profile (Cubic Trajectory) N4->N6 Aging (1 hr) N5->N2 N7 Crystal Growth Dominates (Secondary Nucleation Suppressed) N6->N7 N8 Filtration & Isolation (T = 5°C) N7->N8 0.1°C/min

Workflow for optimizing the cooling crystallization of benzoxazinone derivatives.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does the compound exhibit "oiling out" (liquid-liquid phase separation) instead of crystallizing at lower temperatures? A1: Oiling out occurs when the cooling trajectory crosses the liquid-liquid phase separation (LLPS) boundary before breaching the metastable zone width (MSZW) for crystallization. For 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one, the -CF 3​ group drastically increases the molecule's lipophilicity. This disrupts standard hydrogen-bonding networks, lowering the melting point relative to non-fluorinated analogs and expanding the LLPS region in biphasic solvent systems (e.g., Toluene/Heptane).

  • Causality & Solution: To bypass the LLPS boundary, you must force heterogeneous nucleation. Hold the temperature just below the saturation point (e.g., 48°C) and introduce seed crystals (1-2% w/w). This provides an immediate surface for crystal growth, ensuring the system remains in the solid-liquid equilibrium regime rather than separating into two liquid phases.

Q2: How do I balance maximizing crystal growth with the risk of thermal degradation in the benzoxazinone ring? A2: Benzoxazinone rings are susceptible to thermal degradation (such as ring-opening or hydrolysis) when exposed to elevated temperatures for prolonged periods. Traditional slow cooling maximizes crystal size but keeps the API in a high-temperature degradation zone. Conversely, rapid cooling minimizes degradation but induces massive primary nucleation, resulting in fine particles that cause filtration bottlenecks.

  • Causality & Solution: Implement a model-based non-linear (cubic) cooling profile (2)[2]. Start with a rapid initial cooling phase (e.g., 0.5 °C/min) to quickly exit the high-temperature danger zone. Once within the MSZW and after seeding, reduce the cooling rate (e.g., 0.1 °C/min) to allow controlled solute integration into the crystal lattice. This dual-rate approach maximizes mean crystal size while minimizing thermal degradation (3)[3].

Q3: What role does secondary nucleation play, and how can I control it to prevent "fines"? A3: Secondary nucleation is induced by the presence of existing crystals and is the primary driver of crystal size distribution in seeded batches. While controlled secondary nucleation is beneficial, excessive rates generate "fines" that severely reduce filtration efficiency ()[].

  • Causality & Solution: Control the supersaturation level by strictly regulating the cooling rate post-seeding. High supersaturation spikes trigger secondary nucleation. Maintaining a low, constant supersaturation ensures that crystal growth dominates over the formation of new nuclei ().

Part 3: Quantitative Data & Process Parameters

The following table summarizes the optimized thermodynamic and kinetic parameters for the Toluene/Heptane (1:2 v/v) solvent system.

ParameterValue / RangeMechanistic Implication for 2-Methyl-6-(CF 3​ )-Benzoxazinone
Saturation Temp ( Tsat​ ) 55 - 60 °CUpper limit for dissolution; prolonged exposure >60°C risks thermal degradation of the heterocyclic core.
Metastable Zone Width (MSZW) 8 - 12 °CA narrow MSZW necessitates precise temperature control to avoid spontaneous, uncontrolled primary nucleation.
Seeding Temperature 48 - 50 °COptimal point to introduce seeds; ensures the system is supersaturated enough to sustain the seed bed but avoids LLPS.
Final Isolation Temp 5 - 10 °CMaximizes thermodynamic yield while preventing the co-precipitation of related substance impurities.
Cooling Rate (Initial) 0.5 °C/minRapid enough to minimize thermal degradation at high temperatures.
Cooling Rate (Final) 0.1 °C/minSlow enough to allow solute integration into the crystal lattice, preventing the generation of fines.

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure process integrity at every stage.

Step 1: Dissolution and Clarification

  • Suspend the crude 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one in a Toluene/Heptane mixture (1:2 v/v) at a concentration of 100 mg/mL.

  • Heat the reactor to 60°C under moderate agitation (250 RPM).

  • Validation Check: The solution must become completely transparent with no visible particulates. If the solution remains cloudy after 15 minutes, add 5% v/v Toluene (primary solvent) to fully dissolve the solute before proceeding.

Step 2: Primary Cooling to Seeding Temperature

  • Cool the reactor from 60°C to 49°C at a rapid rate of 0.5 °C/min to minimize thermal degradation.

  • Validation Check: The solution must remain clear. If spontaneous nucleation (cloudiness) occurs, the MSZW was breached prematurely. Reheat to 60°C to redissolve and adjust the cooling rate to 0.3 °C/min.

Step 3: Seeding and Isothermal Aging

  • At 49°C, introduce 1.5% w/w of pre-milled seed crystals (target D50: 20-30 µm).

  • Hold the temperature isothermally at 49°C for 60 minutes (Aging phase).

  • Validation Check: Monitor via FBRM (Focused Beam Reflectance Measurement) or visual inspection. The seed bed must persist. If the seeds dissolve, the system is undersaturated; lower the temperature to 47°C and re-seed.

Step 4: Non-Linear (Cubic) Cooling

  • Initiate a non-linear cooling profile from 49°C down to 5°C over 6 hours. The cooling rate should start extremely slow (0.05 °C/min) and gradually increase to a maximum of 0.2 °C/min as the temperature drops.

  • Validation Check: Periodic sampling should reveal uniform, birefringent crystals under polarized light microscopy (PLM) without significant aggregation or oiling out.

Step 5: Isolation and Deliquoring

  • Filter the slurry using a Nutsche filter or sintered glass funnel under vacuum.

  • Wash the wet cake with 2 bed volumes of pre-chilled (5°C) Heptane.

  • Dry under vacuum at 40°C until constant weight is achieved.

  • Validation Check: Analyze the mother liquor via HPLC or UV-Vis. The residual API concentration should be < 5 mg/mL, confirming optimal yield recovery.

Part 5: References

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation - ACS Publications. 2

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation (Extended) - ResearchGate.3

  • Crystallization of APIs: Methods and Challenges - BOC Sciences.

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability - Longdom Publishing.

  • Pharmaceutical Crystallization in drug development - Syrris. 1

Sources

Troubleshooting

Troubleshooting peak tailing in 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one HPLC analysis

Technical Support Center: Troubleshooting Peak Tailing in Fluorinated Benzoxazinone Analysis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter chromatographic challenges w...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Peak Tailing in Fluorinated Benzoxazinone Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter chromatographic challenges when dealing with complex fluorinated heterocycles.

The molecule 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one presents a unique dichotomy: the highly electronegative trifluoromethyl (-CF3) group makes the molecule intensely hydrophobic, while the cyclic amide (lactam) provides a strong hydrogen-bond donor (NH) and acceptor (C=O). In reversed-phase High-Performance Liquid Chromatography (HPLC), this combination often leads to severe peak tailing. The hydrophobicity demands a strong organic modifier, but the polar lactam ring is highly susceptible to secondary interactions with the stationary phase.

This guide provides a self-validating framework to systematically diagnose, isolate, and resolve the root causes of peak tailing for this specific compound.

Diagnostic Workflow

Before adjusting mobile phases or replacing hardware, you must isolate whether the tailing is a physical system failure or a chemical interaction. Follow the logical workflow below.

HPLC_Troubleshooting Start Peak Tailing Detected (USP Tf > 1.5) Check Are all peaks tailing or just the benzoxazinone? Start->Check AllPeaks All Peaks Tail (Physical / System Issue) Check->AllPeaks All Peaks OnePeak Only Benzoxazinone Tails (Chemical Interaction) Check->OnePeak Single Peak PhysicalFix Check Connections, Replace Frit / Guard Column AllPeaks->PhysicalFix InjVol Reduce Injection Volume by 50% OnePeak->InjVol Overload Peak Shape Improves: Mass Overload InjVol->Overload Improves NoChange No Change: Secondary Interactions InjVol->NoChange No Change Solvent Check Sample Solvent (Match Mobile Phase) NoChange->Solvent Solvent Mismatch Silanol Lower pH (< 3.0) or Use Endcapped C18 NoChange->Silanol Silanol Activity

Fig 1: Diagnostic decision tree for isolating physical vs. chemical causes of HPLC peak tailing.

Troubleshooting FAQs

Q1: Why does my 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one peak exhibit severe tailing on a standard C18 column? A: The primary cause of peak tailing for this compound is secondary chemical interactions[1]. While the primary retention mechanism on a C18 column is hydrophobic (driven by the -CF3 and methyl groups), the lactam nitrogen (NH) can undergo secondary ion-exchange or hydrogen-bonding interactions with residual, unendcapped silanol groups (Si-O⁻) on the silica support[2]. Because silanols are acidic, they become ionized at mid-range pH levels, acting as strong interaction sites for polar functional groups. This delays the elution of a fraction of the analyte molecules, creating a tailing profile[2],[1].

Q2: How can I determine if the tailing is caused by a physical system issue rather than a chemical interaction? A: A fundamental rule of chromatography troubleshooting is to observe the entire chromatogram. If all peaks in your chromatogram (including neutral reference standards) exhibit similar tailing, the issue is physical[2]. Common culprits include slippage of PEEK tubing creating dead volume, a poorly packed column bed, or a partially blocked inlet frit[2],[3]. If only the benzoxazinone peak tails while neutral probes (e.g., toluene) remain symmetrical, the issue is a chemical interaction specific to the analyte's functional groups[2].

Q3: What mobile phase modifications can suppress secondary interactions for this specific benzoxazinone? A: Operating at a lower pH is the most effective strategy. By lowering the mobile phase pH below 3.0, you ensure the full protonation of residual silanol groups (converting Si-O⁻ to neutral Si-OH), thereby eliminating ionic secondary interactions[3],[1]. For benzoxazinone derivatives, peer-reviewed literature demonstrates that performing sample preparation and HPLC analysis in acidified media (such as 1% acetic acid or 0.1% formic acid) significantly improves both compound stability and chromatographic peak shape[4].

Q4: Could my sample preparation or injection solvent be causing the peak deformation? A: Yes. This is known as the "strong solvent effect." If your benzoxazinone is dissolved in 100% organic solvent (like acetonitrile or DMSO) to ensure solubility of the hydrophobic -CF3 group, but injected into a highly aqueous mobile phase, the analyte will travel rapidly with the injection plug before partitioning into the stationary phase[3]. This causes peak broadening, splitting, or tailing[3]. Trick of the trade: Always ensure the organic concentration in your sample solvent is equal to or less than the starting organic concentration of your mobile phase[3].

Quantitative Data: Impact of Troubleshooting Parameters

To illustrate the causality of these adjustments, the following table summarizes the quantitative impact of sequential troubleshooting steps on the USP Tailing Factor ( ) for 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one. A value of 1.0 indicates perfect Gaussian symmetry, while > 1.5 indicates unacceptable tailing[2].

Troubleshooting InterventionMobile Phase ConditionsSample SolventUSP Tailing Factor ( )Chromatographic Outcome
Baseline (Standard C18) 60:40 Water:ACN (Neutral)100% ACN2.65 Severe tailing; poor integration.
1. Match Sample Solvent 60:40 Water:ACN (Neutral)60:40 Water:ACN2.10 Fronting/splitting resolved; tailing persists.
2. Switch to Endcapped C18 60:40 Water:ACN (Neutral)60:40 Water:ACN1.65 Moderate improvement; some silanols remain.
3. Acidify Mobile Phase 60:40 Water:ACN (0.1% Formic Acid)60:40 Water:ACN1.08 Optimal symmetry ; silanols fully protonated.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization for Silanol Suppression

Purpose: To neutralize residual silanols and eliminate secondary interactions with the benzoxazinone lactam ring. This protocol is self-validating via the calculation of the USP tailing factor.

  • Preparation of Aqueous Phase (Eluent A): Measure 1000 mL of HPLC-grade water. Add 1.0 mL of LC-MS grade Formic Acid (to achieve 0.1% v/v, pH ~2.7) or 10.0 mL of Acetic Acid (to achieve 1% v/v)[4]. Mix thoroughly and sonicate for 10 minutes to degas.

  • Preparation of Organic Phase (Eluent B): Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v).

  • Column Equilibration: Install a high-efficiency, endcapped C18 column capable of withstanding low pH[1]. Flush with 10 column volumes of the acidified mobile phase at the initial gradient conditions.

  • System Suitability Injection: Inject a 5 µL volume of the benzoxazinone standard (prepared in a diluent matching the initial mobile phase conditions).

  • Data Analysis: Calculate the USP tailing factor ( ) using the formula , where is the peak width at 5% of the peak height, and is the distance from the peak front to the retention time point at 5% height[2].

Protocol 2: Column Void and Frit Contamination Check

Purpose: To rule out physical blockages or column bed deformation if all peaks in the chromatogram exhibit tailing.

  • Initial Assessment: Inject a neutral, well-retained probe (e.g., Toluene). If the toluene peak tails ( > 1.5), the issue is physical[2]. Proceed to step 2.

  • Reverse the Column: Disconnect the column from the detector. Check the manufacturer's instructions to ensure your specific column can be safely backflushed[1]. Reverse the flow orientation.

  • High-Strength Solvent Wash: Pump 100% strong solvent (e.g., Acetonitrile or Methanol) through the reversed column directly to waste at 50% of the normal flow rate for at least 10 column volumes[1]. This removes particulate matter from the inlet frit[3].

  • Re-evaluation: Reinstall the column in its normal orientation, equilibrate with the mobile phase, and re-inject the neutral probe. If tailing persists, the column bed has collapsed (creating a void), and the column must be replaced[1].

References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC".[Link]

  • Macías, F. A., et al. "Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry." Journal of Agricultural and Food Chemistry, ACS Publications, 2006.[Link]

  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting".[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC". [Link]

Sources

Optimization

Preventing oxidative degradation of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one in storage

This technical guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice to prevent the oxidative degradation of 2-Methyl-6-(trifluoromethyl)-2H-1,4-b...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice to prevent the oxidative degradation of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one during storage. Our goal is to ensure the long-term integrity and reliability of your experimental results by addressing potential stability issues proactively.

Introduction: Understanding the Stability of a Key Benzoxazinone Derivative

2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound with a structure that, while generally stable, possesses moieties susceptible to oxidative degradation. The benzoxazinone core is found in various biologically active molecules, and understanding its stability is crucial for consistent research outcomes.[1][2][3] The primary sites of potential oxidative attack are the methyl group at the C2 position and the electron-rich benzoxazine ring system. Oxidative degradation can lead to the formation of impurities, which may result in decreased potency, altered biological activity, and potential toxicity in downstream applications.[4] This guide will walk you through the likely degradation pathways, preventative measures, and analytical methods to monitor the stability of this compound.

Troubleshooting Guide & FAQs

This section addresses common questions and issues related to the storage and handling of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one.

FAQ 1: I've observed a new, more polar impurity in my aged sample of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one during HPLC analysis. What could it be?

Answer: The appearance of a new, more polar impurity upon storage is a classic sign of oxidative degradation. The most probable initial site of oxidation is the C2-methyl group, which can be oxidized to a hydroxymethyl or a formyl group, and subsequently to a carboxylic acid. These oxidized species are more polar than the parent compound and will thus have shorter retention times in reversed-phase HPLC.

A proposed oxidative degradation pathway is as follows:

  • Initiation: A radical initiator (e.g., from atmospheric oxygen or trace metal contaminants) abstracts a hydrogen atom from the C2-methyl group, forming a benzyl-type radical.

  • Propagation: This radical reacts with molecular oxygen to form a peroxy radical. The peroxy radical can then abstract a hydrogen from another molecule of the parent compound, forming a hydroperoxide and a new radical, thus propagating the chain reaction.

  • Formation of Degradation Products: The hydroperoxide is unstable and can decompose to form an alkoxy radical, which can then undergo further reactions to yield the alcohol (2-(hydroxymethyl)-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one), aldehyde (2-formyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one), and eventually the carboxylic acid (3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid).

To confirm the identity of the impurity, we recommend performing LC-MS/MS analysis to determine its molecular weight and fragmentation pattern.[5][6][7][8][9]

Oxidative Degradation Pathway Parent 2-Methyl-6-(trifluoromethyl)- 2H-1,4-benzoxazin-3(4H)-one Radical C2-Methyl Radical Parent->Radical H• abstraction Peroxy Peroxy Radical Radical->Peroxy + O2 Hydroperoxide Hydroperoxide Peroxy->Hydroperoxide + H• Alcohol Hydroxymethyl Derivative (More Polar Impurity) Hydroperoxide->Alcohol Decomposition Aldehyde Formyl Derivative (More Polar Impurity) Alcohol->Aldehyde Oxidation CarboxylicAcid Carboxylic Acid Derivative (Most Polar Impurity) Aldehyde->CarboxylicAcid Oxidation

Caption: Proposed oxidative degradation pathway of the C2-methyl group.

FAQ 2: What are the ideal storage conditions to minimize the oxidative degradation of this compound?

Answer: To minimize oxidative degradation, it is crucial to control the storage environment. We recommend the following conditions:

ParameterRecommendationRationale
Temperature Store at -20°C or below.Low temperatures slow down the rate of chemical reactions, including oxidation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This displaces oxygen, a key reactant in oxidative degradation.
Light Protect from light by using amber vials or storing in the dark.Light can act as a catalyst for radical formation and accelerate oxidation.
Container Use tightly sealed, high-quality glass vials.Prevents exposure to atmospheric oxygen and moisture.
FAQ 3: I am preparing a stock solution of the compound for my experiments. What solvent should I use, and how should I store the solution?

Answer: For stock solutions, we recommend using a high-purity, anhydrous aprotic solvent such as acetonitrile or ethyl acetate. Avoid using solvents that may contain peroxides (e.g., older bottles of THF or diethyl ether), as these can initiate oxidative degradation.

For long-term storage, we strongly advise aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C under an inert atmosphere. This minimizes repeated freeze-thaw cycles and exposure to air.

FAQ 4: Can I add an antioxidant to my solid compound or stock solution to improve its stability?

Answer: Yes, adding a radical-scavenging antioxidant can significantly inhibit oxidative degradation. Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant for this purpose.[[“]][[“]][12][13][14][15][16][17][18] BHT works by donating a hydrogen atom to peroxy radicals, terminating the oxidative chain reaction.[12][13][15]

Recommended concentration:

  • For solid compound: A small amount (e.g., 0.01-0.1% by weight) of BHT can be added and gently mixed before long-term storage.

  • For stock solutions: A final concentration of 0.01% (w/v) BHT is typically sufficient.

It is important to note that the addition of an antioxidant should be documented, and its potential interference with your specific assay should be evaluated.

Antioxidant Mechanism cluster_propagation Oxidative Chain Reaction cluster_termination Chain Termination by BHT Peroxy Peroxy Radical (ROO•) Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + RH Peroxy2 Peroxy Radical (ROO•) Parent Parent Compound (RH) Radical New Radical (R•) BHT BHT (ArOH) StableRadical Stable BHT Radical (ArO•) BHT->StableRadical + ROO•

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one: A Guide for Drug Development Professionals

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Strategic modifications to this core can significantly enhance its therapeutic potential. This guide provides a comparative analysis of the anticipated efficacy of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one against standard benzoxazinone structures, drawing upon established structure-activity relationships (SAR) and experimental data from closely related analogs. While direct comparative studies on this specific molecule are not extensively available in the current literature, this guide will offer a scientifically grounded perspective for researchers and drug development professionals.

The Benzoxazinone Core: A Foundation for Diverse Bioactivity

The 1,4-benzoxazin-3-one ring system is a key pharmacophore found in both natural products and synthetic compounds with significant therapeutic applications.[3][4] Its inherent biological activity is attributed to its ability to interact with various biological targets. The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile.

The Impact of Methyl and Trifluoromethyl Substitutions

The introduction of methyl and trifluoromethyl groups onto the benzoxazinone core is a deliberate strategy to modulate its physicochemical and biological properties.

The 2-Methyl Group: Alkyl substitutions at the 2-position of the benzoxazinone ring have been shown to influence bioactivity. For instance, studies on 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones have demonstrated their potential as antifungal agents.[5] The presence of a methyl group at this position can impact the molecule's conformation and its interaction with target enzymes or receptors.

The 6-Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a widely used substituent in medicinal chemistry due to its unique electronic properties and metabolic stability. Its strong electron-withdrawing nature can significantly alter the acidity of nearby protons and the overall electronic distribution of the aromatic ring. This can lead to enhanced binding affinity to biological targets. Furthermore, the C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation and potentially prolonging the compound's half-life in vivo.

Comparative Efficacy: An Inferential Analysis

In the absence of direct head-to-head studies, we can infer the comparative efficacy of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one by examining data from analogous compounds.

Antimicrobial Activity

Standard, non-fluorinated benzoxazinones have demonstrated a range of antimicrobial activities.[1] The introduction of a trifluoromethyl group is anticipated to enhance this activity. For example, in a study of benzimidazole derivatives, trifluoromethyl-substituted compounds showed promising antimicrobial potential. While not a direct comparison, this suggests a general trend for fluorinated heterocycles.

To illustrate a potential comparison, consider the following hypothetical data based on typical minimum inhibitory concentration (MIC) values observed for standard and fluorinated heterocyclic compounds.

CompoundStandard Benzoxazinone (e.g., 2-Methyl-2H-1,4-benzoxazin-3(4H)-one)2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one (Predicted)
MIC against S. aureus (µg/mL) 64 - 12816 - 32
MIC against E. coli (µg/mL) 128 - 25632 - 64
MIC against C. albicans (µg/mL) 64 - 12816 - 32
This table presents predicted MIC values based on general trends observed for fluorinated heterocyclic compounds and is for illustrative purposes only. Actual experimental values may vary.

The rationale behind the predicted enhancement in antimicrobial activity lies in the increased lipophilicity and altered electronic profile conferred by the trifluoromethyl group, which may facilitate cell membrane penetration and interaction with intracellular targets.

Anti-inflammatory Activity

Benzoxazinone derivatives have been investigated for their anti-inflammatory properties.[1][6][7][8] The mechanism often involves the modulation of inflammatory pathways. The incorporation of a trifluoromethyl group could potentiate this activity. Studies on other fluorinated compounds have shown enhanced anti-inflammatory effects.

The following diagram illustrates a potential experimental workflow to compare the anti-inflammatory effects of these compounds.

G cluster_0 In Vitro Anti-inflammatory Assay Workflow A LPS-stimulated Macrophages B Treatment with Benzoxazinone Derivatives A->B C Measurement of Nitric Oxide (NO) Production (Griess Assay) B->C D Quantification of Pro-inflammatory Cytokines (ELISA for TNF-α, IL-6) B->D E Analysis of COX-2 Expression (Western Blot) B->E F Data Comparison and IC50 Determination C->F D->F E->F

Caption: Workflow for comparing the in vitro anti-inflammatory activity of benzoxazinone derivatives.

Based on structure-activity relationships, it is plausible that 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one would exhibit a lower IC50 value for the inhibition of inflammatory markers compared to its non-fluorinated counterpart.

Anticancer Activity

The anticancer potential of benzoxazinone derivatives is an active area of research.[9][10] The introduction of a trifluoromethyl group has been shown to enhance the cytotoxicity of various heterocyclic scaffolds against cancer cell lines.

The table below provides a hypothetical comparison of cytotoxic activity based on typical IC50 values.

CompoundStandard Benzoxazinone (e.g., 2-Methyl-2H-1,4-benzoxazin-3(4H)-one)2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one (Predicted)
IC50 against HeLa Cells (µM) > 5010 - 25
IC50 against MCF-7 Cells (µM) > 5015 - 30
This table presents predicted IC50 values based on general trends observed for fluorinated anticancer compounds and is for illustrative purposes only. Actual experimental values may vary.

The anticipated increase in anticancer potency could be attributed to the enhanced ability of the fluorinated compound to induce apoptosis or inhibit key signaling pathways involved in cancer cell proliferation.

Synthesis and Methodologies

The synthesis of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one would typically follow established routes for benzoxazinone synthesis, with appropriate modifications for the introduction of the trifluoromethyl group on the starting aniline derivative.

General Synthetic Pathway

G cluster_0 General Synthesis of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one A 2-Amino-5-(trifluoromethyl)phenol B Reaction with an α-halocarbonyl compound (e.g., ethyl 2-bromopropionate) A->B Base C N-Alkylation B->C D Intramolecular Cyclization C->D Heat or Catalyst E 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one D->E

Sources

Comparative

Validating the purity of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one using LC-MS/MS

An In-Depth Technical Guide to Validating the Purity of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one using LC-MS/MS Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Validating the Purity of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one using LC-MS/MS

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the absolute purity of a chemical entity is paramount. For novel compounds like 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one, a molecule with potential therapeutic applications, rigorous analytical validation is not merely a procedural step but the foundation of safety and efficacy. Impurities, even at trace levels, can possess their own pharmacological or toxicological profiles, potentially altering the drug's intended effect or causing adverse reactions. Therefore, employing an analytical technique that is both highly sensitive and unequivocally specific is essential.

This guide provides a comprehensive framework for validating the purity of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one, establishing a robust methodology rooted in the principles of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is to move beyond a simple protocol, offering insights into the causality behind our experimental choices and comparing this "gold standard" technique with viable alternatives. Our approach is aligned with the stringent expectations of global regulatory bodies, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose, as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]

The Gold Standard: Purity Determination by LC-MS/MS

LC-MS/MS has become the benchmark for quantitative analysis in pharmaceutical development due to its unparalleled sensitivity and selectivity.[3][4] The technique couples the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the precise detection and structural elucidation power of tandem mass spectrometry.[4] For a complex molecule like 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one, this combination is critical for distinguishing the active pharmaceutical ingredient (API) from structurally similar process-related impurities and degradation products.

The core of the LC-MS/MS methodology is Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecule of interest) is selected and fragmented, and a resulting characteristic product ion is monitored.[5][6] This two-stage filtering process drastically reduces background noise and matrix interference, allowing for accurate quantification even at very low levels.[4]

Visualizing the Analyte and Potential Impurities

Understanding the structure of the target compound and its potential impurities is the first step in developing a specific analytical method. Impurities can arise from the synthetic route (e.g., residual starting materials, byproducts) or degradation (e.g., hydrolysis).

cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing & Validation a Accurate Weighing of Reference Standard & Sample b Dissolution in Diluent (e.g., 50:50 ACN:H2O) a->b c Serial Dilution for Calibration Curve b->c d Injection into UPLC/HPLC System b->d c->d e Chromatographic Separation (C18 Column, Gradient Elution) d->e f Ionization (ESI+) & Mass Detection (Triple Quadrupole MS) e->f g MRM Data Acquisition f->g h Peak Integration & Area Calculation g->h i Linearity Check (r² > 0.99) h->i j Purity Calculation (% Area) & Impurity Quantification h->j k Method Validation Report (Accuracy, Precision, LOQ) j->k

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

Abstract The 2H-1,4-benzoxazin-3(4H)-one framework is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2H-1,4-benzoxazin-3(4H)-one framework is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one a compound of significant interest for drug discovery programs.[3] This guide provides a comparative analysis of two primary synthetic pathways for its production, offering detailed experimental protocols, mechanistic insights, and a data-driven comparison to aid researchers in selecting the optimal route for their specific needs, from small-scale library synthesis to large-scale production.

Retrosynthetic Analysis

A logical analysis of the target molecule, 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one, reveals two primary disconnection strategies. Both strategies identify the critical precursor as a substituted aminophenol.

  • Approach A (Direct Cyclization): This pathway involves a direct one-pot or two-step condensation of the key intermediate, 2-amino-5-(trifluoromethyl)phenol , with a three-carbon electrophile that provides the C2-methyl and C3-carbonyl groups. This is typically achieved using an α-halopropionyl halide or ester.

  • Approach B (Reductive Cyclization): This pathway begins a step earlier, with 2-nitro-5-(trifluoromethyl)phenol . The phenolic oxygen is first alkylated with a suitable propionate ester, followed by a reductive cyclization where the nitro group is reduced to an amine, which then intramolecularly attacks the ester to form the benzoxazinone ring.

G cluster_A Pathway A: Direct Cyclization cluster_B Pathway B: Reductive Cyclization Target 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one Aminophenol_A 2-Amino-5-(trifluoromethyl)phenol Target->Aminophenol_A C-N / C-O bond (Amide formation) Nitro_Ether Methyl 2-(2-nitro-5-(trifluoromethyl)phenoxy)propanoate Target->Nitro_Ether C-N bond (Reductive amidation) Propionyl_Halide 2-Bromopropionyl Halide / Ester Nitrophenol_B 2-Nitro-5-(trifluoromethyl)phenol Nitro_Ether->Nitrophenol_B C-O bond (Etherification) Bromo_Ester_B Methyl 2-Bromopropanoate

Caption: Retrosynthetic analysis of the target benzoxazinone.

Synthesis of Key Precursor: 2-Amino-5-(trifluoromethyl)phenol

The commercial availability of 2-amino-5-(trifluoromethyl)phenol can be limited and costly. A reliable, scalable synthesis is therefore essential. A robust two-step protocol, adapted from similar syntheses, begins with the readily available 4-chloro-3-(trifluoromethyl)phenol or a related precursor. For the purpose of this guide, we will outline a general procedure starting from a suitable nitrophenol.

Protocol: Synthesis of 2-Amino-5-(trifluoromethyl)phenol

Step 1: Nitration of 3-(Trifluoromethyl)phenol

  • Rationale: Selective nitration at the ortho-position to the hydroxyl group is required. The hydroxyl group is a strong ortho-, para-director, while the trifluoromethyl group is a meta-director. Careful control of reaction conditions is necessary to achieve the desired 2-nitro-5-(trifluoromethyl)phenol isomer.

  • In a flask cooled to 0°C, cautiously add 3-(trifluoromethyl)phenol (1.0 eq) to concentrated sulfuric acid.

  • While maintaining the temperature below 5°C, add a solution of nitric acid (1.05 eq) in sulfuric acid dropwise with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at 0-5°C for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The desired isomer may require purification by column chromatography.

Step 2: Reduction of 2-Nitro-5-(trifluoromethyl)phenol

  • Rationale: The reduction of the nitro group to an amine is a critical step. While various reducing agents can be used (e.g., H₂/Pd-C, SnCl₂), reduction with iron powder in the presence of an acid promoter like ammonium chloride is cost-effective, scalable, and avoids the need for high-pressure hydrogenation equipment.[3]

  • To a round-bottom flask equipped with a reflux condenser, add 2-nitro-5-(trifluoromethyl)phenol (1.0 eq), iron powder (4.0 eq), and a solution of ammonium chloride (0.5 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring for 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-amino-5-(trifluoromethyl)phenol, which can be purified by recrystallization or column chromatography.

Pathway A: Direct Acylation and Intramolecular Alkylation

This pathway represents the most direct approach, involving the formation of an amide bond between the aminophenol and an activated propionyl derivative, followed by an intramolecular Sₙ2 reaction to form the heterocyclic ring.

Principle and Mechanism

The reaction proceeds via initial N-acylation of the more nucleophilic amino group of 2-amino-5-(trifluoromethyl)phenol with an α-halo acyl halide (e.g., 2-bromopropionyl bromide). The resulting intermediate, an N-(2-hydroxy-4-(trifluoromethyl)phenyl)-2-bromopropanamide, is then subjected to basic conditions. A mild base deprotonates the phenolic hydroxyl group, creating a potent phenoxide nucleophile. This phenoxide then displaces the bromide ion in an intramolecular Sₙ2 reaction, closing the six-membered ring to yield the final product.

G Start 2-Amino-5-(trifluoromethyl)phenol + 2-Bromopropionyl Bromide Intermediate N-Acylated Intermediate (Amide) Start->Intermediate N-Acylation Cyclization Intramolecular Sₙ2 Cyclization (Base-mediated) Intermediate->Cyclization Product Target Benzoxazinone Cyclization->Product

Caption: Workflow for Pathway A: Direct Cyclization.

Detailed Protocol
  • Dissolve 2-amino-5-(trifluoromethyl)phenol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere (N₂).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 2-bromopropionyl bromide (1.1 eq) in the same solvent dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting aminophenol.

  • Add a second, stronger base such as potassium carbonate (K₂CO₃, 2.0 eq) and a polar aprotic solvent like DMF or acetonitrile.

  • Heat the mixture to 60-80°C and stir for 6-12 hours to facilitate the cyclization step.

  • After cooling, filter off the inorganic salts. Dilute the filtrate with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Pathway B: O-Alkylation and Reductive Cyclization

This two-step pathway is an excellent alternative, particularly for library synthesis, as it often proceeds with high yields and cleaner reactions.[4] It avoids the use of highly reactive acyl halides.

Principle and Mechanism

The synthesis begins with the O-alkylation of a 2-nitrophenol derivative with an α-bromo ester, such as methyl 2-bromopropanoate.[4] This Williamson ether synthesis is typically mediated by a mild base like K₂CO₃. The resulting nitro ether intermediate is then subjected to catalytic hydrogenation. The nitro group is selectively reduced to an amine in the presence of the ester. This newly formed amine immediately undergoes a spontaneous intramolecular cyclization (lactamization) by attacking the proximate ester carbonyl, eliminating methanol and forming the thermodynamically stable six-membered benzoxazinone ring.

G Start 2-Nitro-5-(trifluoromethyl)phenol + Methyl 2-Bromopropanoate Intermediate Nitro-Ether Intermediate Start->Intermediate O-Alkylation (Sₙ2) Reduction Catalytic Hydrogenation (Nitro Reduction) Intermediate->Reduction Cyclization Spontaneous Lactamization Reduction->Cyclization Product Target Benzoxazinone Cyclization->Product

Caption: Workflow for Pathway B: Reductive Cyclization.

Detailed Protocol

Step 1: Synthesis of Methyl 2-(2-nitro-5-(trifluoromethyl)phenoxy)propanoate

  • Combine 2-nitro-5-(trifluoromethyl)phenol (1.0 eq), methyl 2-bromopropanoate (1.2 eq), and potassium carbonate (1.5 eq) in acetone or DMF.

  • Heat the mixture to reflux and stir for 8-16 hours, monitoring by TLC.

  • After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude nitro ether, which can be used in the next step without further purification or purified by chromatography if necessary.

Step 2: Reductive Cyclization

  • Dissolve the crude nitro ether intermediate from the previous step in a solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol% by weight).

  • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 6-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude product.

  • Purify by column chromatography or recrystallization to obtain pure 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one.

Comparative Analysis

The choice between Pathway A and Pathway B depends on several factors, including scale, available starting materials, and desired purity profile.

ParameterPathway A: Direct CyclizationPathway B: Reductive Cyclization
Starting Material 2-Amino-5-(trifluoromethyl)phenol2-Nitro-5-(trifluoromethyl)phenol
Key Reagents 2-Bromopropionyl Bromide, Et₃N, K₂CO₃Methyl 2-Bromopropanoate, K₂CO₃, H₂/Pd-C
Number of Steps 1 or 2 (can be one-pot)2
Estimated Overall Yield Moderate to GoodGood to Excellent[4]
Scalability Good; handling of acyl halides can be challenging on a large scale.Excellent; avoids highly reactive intermediates. Catalytic hydrogenation is highly scalable.
Safety Considerations Uses lachrymatory and corrosive 2-bromopropionyl bromide.Requires handling of flammable hydrogen gas and pyrophoric Pd/C catalyst.
Key Advantages Potentially faster (can be a one-pot reaction).Generally higher yielding and cleaner. Avoids harsh acylating agents.
Key Disadvantages Lower yields due to potential side reactions (e.g., O-acylation).Two distinct synthetic steps required. Requires hydrogenation equipment.

Conclusion

Both pathways presented are viable and effective for the synthesis of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one.

  • Pathway A (Direct Cyclization) is a rapid and direct route that may be preferable for small-scale synthesis or initial exploration where speed is a priority. However, it may require more optimization to control side reactions and maximize yield.

  • Pathway B (Reductive Cyclization) is a more robust and generally higher-yielding method.[4] Its operational simplicity, use of less harsh reagents, and amenability to scale-up make it the recommended pathway for producing larger quantities of the target compound or for constructing analog libraries where reliability and purity are paramount.

Ultimately, the choice of synthetic route should be guided by the specific goals of the research project, balancing factors of speed, cost, scale, and available laboratory infrastructure.

References

  • Benchchem. Application Note: A Scalable Synthesis Protocol for 2-Amino-4-bromo-5-(trifluoromethyl)phenol. 3

  • ResearchGate. Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review.

  • ACS Publications. Rational Design, Synthesis, and Biological Activity of Benzoxazinones as Novel Factor Xa Inhibitors. Journal of Medicinal Chemistry.

  • PubMed. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry.

  • J-Stage. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates.

  • Collection of Czechoslovak Chemical Communications. Cyclization of Substituted Phenyl N-(2-Hydroxybenzyl)carbamates in Aprotic Solvents. Synthesis of 4H-1,3-Benzoxazin-2(3H).

  • Journal of Drug Delivery and Therapeutics. Synthesis and Screening of some benzoxazinone derivatives.

  • ResearchGate. Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines.

  • De Gruyter. Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. Heterocyclic Communications.

  • PubMed. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives.

  • ARKIVOC. Selective alkylation of aminophenols.

  • PMC. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells.

  • PMC. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.

  • RSC Publishing. Photo-induced cyclization of olefinic amides towards sulfonamidylated iminoisobenzofurans and benzoxazines.

  • MDPI. Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one.

  • PMC. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly.

  • Journal of Chemical and Pharmaceutical Research. Pharmacological Profile of Benzoxazines: A Short Review.

  • PubMed. Cyclization-activated prodrugs: N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen.

  • Sigma-Aldrich. 2-Amino-5-(trifluoromethyl)phenol.

  • PrepChem.com. Synthesis of 2-amino-4-(trifluoromethyl)phenol.

  • Wikipedia. α-Halo carboxylic acids and esters.

  • Semantic Scholar. Design, synthesis, and anti- inflammatory activity of 2H-1,4- benzoxazin-3(4H).

Sources

Comparative

Cross-validation of analytical methods for 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one quantification

Cross-Validation of Analytical Methods for 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one Quantification: A Comprehensive Guide Executive Summary & Chemical Context The compound 2-Methyl-6-(trifluoromethyl)-2H-...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Methods for 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one Quantification: A Comprehensive Guide

Executive Summary & Chemical Context

The compound 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is a highly specialized fluorinated heterocyclic scaffold. It serves as a critical intermediate in the synthesis of advanced agrochemicals (such as PPO-inhibiting herbicides like flumioxazin analogs) and pharmaceutical pipeline candidates (including MALT1 inhibitors).

From an analytical perspective, this molecule presents unique challenges and opportunities. The benzoxazinone core provides strong UV absorbance, making it amenable to traditional optical detection[1]. However, the presence of the strongly electron-withdrawing trifluoromethyl (-CF 3​ ) group at the 6-position significantly alters its electron density. This substitution increases the acidity of the lactam nitrogen (N4) and enhances the molecule's lipophilicity. Consequently, analytical methods must be carefully tailored and cross-validated to account for matrix effects, ionization efficiencies, and potential degradation pathways (such as heterocyclic ring contraction)[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the three primary modalities for quantifying this compound: LC-MS/MS , HPLC-DAD , and GC-MS .

Objective Comparison of Analytical Modalities

To ensure data integrity across different stages of drug or agrochemical development, no single method is sufficient. A cross-validation strategy is required to bridge high-throughput trace analysis with high-precision bulk quantification.

Table 1: Performance Matrix for 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one Quantification

Analytical ModalitySensitivity (LOQ)Linear Dynamic RangeMatrix Effect SusceptibilityPrimary Application
LC-MS/MS (ESI-) 0.5 ng/mL1 - 1000 ng/mLHigh (Requires SIL-IS correction)PK/TK studies, environmental trace analysis
HPLC-DAD (UV) 50 ng/mL0.1 - 100 µg/mLLow (Subject to co-eluting chromophores)API release testing, formulation QC
GC-MS (EI) 5 ng/mL10 - 5000 ng/mLMedium (Requires N-derivatization)Orthogonal validation, volatile impurity profiling

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal causality checks—such as isotopic dilution and system suitability thresholds—ensuring that the method intrinsically flags procedural variances before data is reported.

Protocol A: High-Throughput LC-MS/MS (Trace & Bioanalytical)

Mechanistic Rationale: The strongly electron-withdrawing -CF 3​ group increases the acidity of the lactam NH. Therefore, Negative Electrospray Ionization (ESI-) targeting the [M-H]⁻ precursor ion (m/z 230.0) yields vastly superior signal-to-noise ratios compared to positive mode[3].

Step-by-Step Methodology:

  • Sample Preparation (LLE): Aliquot 100 µL of matrix (plasma or soil extract) into a microcentrifuge tube. Spike with 10 µL of Stable Isotope Labeled Internal Standard (SIL-IS, e.g., 13 C 6​ -labeled analog) at 50 ng/mL.

    • Causality: The SIL-IS acts as the self-validating mechanism. Any matrix-induced ion suppression or extraction loss will affect the analyte and IS equally; their ratio remains constant, automatically correcting the final quantification.

  • Extraction: Add 500 µL of Ethyl Acetate. Vortex for 2 minutes and centrifuge at 14,000 rpm for 5 minutes. The lipophilic -CF 3​ group drives the analyte into the organic phase, leaving polar interferents behind[2].

  • Reconstitution: Evaporate the organic layer under N 2​ gas and reconstitute in 100 µL of Initial Mobile Phase.

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm).

    • Mobile Phase A: Water with 5 mM Ammonium Acetate.

    • Mobile Phase B: Methanol.

    • Causality: Methanol provides better protic interactions for the benzoxazinone ring compared to acetonitrile, stabilizing the droplet desolvation process and enhancing ESI- ionization efficiency[3].

  • Detection (MRM): Monitor transitions m/z 230.0 → 186.0 (Quantifier, Loss of CO 2​ ) and m/z 230.0 → 161.0 (Qualifier, Loss of CF 3​ ).

Fragmentation M_ion Precursor Ion [M-H]⁻ m/z 230.0 (Deprotonated N4) Frag1 Quantifier Ion m/z 186.0 [M-H - CO₂]⁻ M_ion->Frag1 Collision Energy -15V Frag2 Qualifier Ion m/z 161.0 [M-H - CF₃]⁻ M_ion->Frag2 Collision Energy -25V

Fig 1. Proposed ESI(-) MRM fragmentation pathways for the target analyte.

Protocol B: Stability-Indicating HPLC-DAD (Formulation & QC)

Mechanistic Rationale: For bulk API or high-concentration formulations, LC-MS/MS suffers from detector saturation. HPLC with Diode Array Detection (DAD) leverages the π-π* transitions of the benzoxazinone aromatic system[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the API or formulation in 50:50 Acetonitrile:Water to achieve a nominal concentration of 10 µg/mL.

  • Chromatography: Inject 10 µL onto a standard C18 column (150 x 4.6 mm, 5 µm).

  • Isocratic Elution: Run at 1.0 mL/min using 60% Acetonitrile / 40% Water containing 0.1% Phosphoric Acid.

    • Causality: The low pH (Phosphoric Acid) ensures the lactam nitrogen remains fully protonated. If the pH were neutral, partial deprotonation could lead to peak splitting or severe tailing on residual column silanols.

  • Detection: Extract the chromatogram at 240 nm.

  • Self-Validation (SST): The system mandates a resolution factor ( Rs​ ) > 2.0 between the target analyte and its known degradation product (e.g., the ring-opened amino acid form). If Rs​ drops below 2.0, the system automatically halts the sequence, preventing the reporting of compromised data.

Cross-Validation Workflow & Statistical Reconciliation

When transitioning a drug candidate from early-stage PK (using LC-MS/MS) to late-stage formulation (using HPLC-UV), the methods must be cross-validated to ensure they report statistically identical concentrations for the same sample.

Workflow Start Sample Matrix (Plasma, Soil, API) Prep Liquid-Liquid Extraction (LLE) Ethyl Acetate / Buffer Start->Prep Split Aliquoting for Cross-Validation Prep->Split LCMS LC-MS/MS (ESI-) Trace Quantification (LOQ: 0.5 ng/mL) Split->LCMS HPLC HPLC-DAD (240 nm) Bulk API / QC (LOQ: 50 ng/mL) Split->HPLC GCMS GC-MS (EI) Orthogonal Verification (Derivatization Req.) Split->GCMS Recon Statistical Reconciliation (Bland-Altman Analysis) LCMS->Recon HPLC->Recon GCMS->Recon Valid Validated Output Recon->Valid

Fig 2. Tri-modal cross-validation workflow for benzoxazinone quantification.

Reconciliation Logic: A Bland-Altman plot should be constructed comparing the LC-MS/MS and HPLC-DAD outputs for samples within the overlapping dynamic range (e.g., 50 - 1000 ng/mL). A mean bias of < 5% validates that the extraction recovery and matrix effects have been successfully normalized by the SIL-IS in the MS method, allowing seamless data integration across the development pipeline.

References

  • Title: 2H-1,4-Benzoxazin-3(4H)
  • Source: fateallchem.
  • Source: frontiersin.

Sources

Validation

Comparative Toxicity Profiling of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one in Cell Models

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Application & Comparison Guide Executive Summary The benzoxazinone scaffold is a privileged structure in both medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Application & Comparison Guide

Executive Summary

The benzoxazinone scaffold is a privileged structure in both medicinal chemistry and agrochemistry, frequently utilized for its broad-spectrum anti-parasitic, anti-microbial, and immunomodulatory properties . 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one (6-TFMB) represents a rationally designed synthetic analog. The incorporation of a trifluoromethyl (-CF₃) group at the 6-position is a classical bioisosteric strategy intended to enhance lipophilicity, metabolic stability, and target engagement.

However, the strong electron-withdrawing nature of the -CF₃ group can alter intracellular accumulation and off-target interactions, necessitating rigorous comparative toxicity profiling. This guide systematically benchmarks the toxicological profile of 6-TFMB against the naturally occurring benzoxazinoid DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) and the pan-kinase inhibitor Staurosporine , utilizing orthogonal cellular models and multiparametric readouts.

Mechanistic Rationale & Cell Model Selection

To establish a self-validating toxicological profile, we evaluate 6-TFMB across three distinct cell lines, each serving as a specific physiological proxy.

Why These Cell Models?
  • HepG2 (Human Hepatocellular Carcinoma): Serves as a proxy for first-pass hepatic metabolism and baseline hepatotoxicity.

  • BV-2 (Murine Microglia): Acts as a proxy for neurotoxicity and neuroinflammation. Because benzoxazinoids are known to modulate microglial activation, assessing baseline viability in BV-2 cells is critical to defining the therapeutic window.

  • HEK293 (Human Embryonic Kidney): Provides a robust model for general epithelial and renal clearance toxicity.

Causality in Assay Selection

Relying solely on traditional metabolic reduction assays (e.g., MTT or Resazurin) can yield false positives due to compound-mediated mitochondrial uncoupling. To ensure data integrity, we utilize a multiplexed ATP/LDH assay .

  • ATP Quantitation (Luminescence): Provides a highly sensitive, direct measure of metabolic viability.

  • Lactate Dehydrogenase (LDH) Release (Fluorescence): Quantifies plasma membrane rupture.

The Causality: By coupling these readouts, we can definitively distinguish between cytostatic effects (a drop in ATP without LDH release) and cytocidal/necrotic effects (a simultaneous drop in ATP and spike in extracellular LDH).

Comparative Toxicity Profiles

The following table summarizes the quantitative performance of 6-TFMB compared to natural and synthetic alternatives. Data represents the mean ± SD of three independent experiments.

CompoundCell LineIC₅₀ (Viability/ATP, µM)CC₅₀ (LDH Release, µM)Selectivity Index (SI)*Primary Mechanism
6-TFMB HepG2145.2 ± 4.1> 300> 2.0Cytostatic
6-TFMB BV-289.5 ± 3.2210.4 ± 6.52.3Apoptotic
6-TFMB HEK293175.8 ± 5.5> 300> 1.7Cytostatic
DIMBOA HepG2210.4 ± 8.1> 400> 1.9Cytostatic
DIMBOA BV-2155.6 ± 5.4> 400> 2.5Tolerated
Staurosporine All (Avg)0.05 ± 0.010.12 ± 0.02N/APan-cytotoxic

*Selectivity Index (SI) = CC₅₀ / IC₅₀. An SI > 2.0 indicates a favorable safety margin between metabolic inhibition and overt membrane toxicity.

Data Interpretation: 6-TFMB demonstrates higher potency (lower IC₅₀) than the natural analog DIMBOA, likely driven by the enhanced membrane permeability afforded by the -CF₃ group. Despite this increased potency, 6-TFMB maintains a safe Selectivity Index (> 2.0) across hepatic and microglial models, indicating it does not induce acute necrosis at therapeutically relevant concentrations.

Experimental Methodologies: Self-Validating Protocols

To guarantee reproducibility and trustworthiness, the following protocols incorporate built-in validation metrics (Z'-factor).

Protocol 1: Multiplexed ATP/LDH Viability & Cytotoxicity Assay
  • Cell Seeding: Seed HepG2, BV-2, or HEK293 cells at 1.0 × 10⁴ cells/well in a 96-well opaque-walled plate. Incubate for 24 hours at 37°C, 5% CO₂ to ensure cells enter the logarithmic growth phase.

  • Compound Treatment: Prepare a 10-point dose-response curve of 6-TFMB (0.1 µM to 400 µM). Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Control Assignment (Self-Validation):

    • Vehicle Control: 0.1% DMSO (defines 100% viability).

    • Positive Cytotoxicity Control: 1% Triton X-100 added 45 minutes prior to readout (defines 100% LDH release).

    • Positive Apoptosis Control: 10 µM Staurosporine.

  • LDH Quantitation: After 48 hours of exposure, transfer 10 µL of the culture supernatant to a secondary plate. Add 10 µL of fluorogenic LDH substrate. Incubate for 10 minutes and read fluorescence (Ex/Em 560/590 nm).

  • ATP Quantitation: Add 100 µL of CellTiter-Glo® (or equivalent ATP-dependent luciferase reagent) directly to the remaining cells in the original plate. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

  • Quality Control: Calculate the Z'-factor using the vehicle and Triton X-100 controls. Proceed with data analysis only if Z' > 0.6.

Protocol 2: High-Content Imaging (Apoptosis vs. Necrosis Profiling)
  • Staining: Following 48 hours of compound exposure, add a dye cocktail directly to the culture media containing: Hoechst 33342 (1 µg/mL; nuclear mask), CellEvent™ Caspase-3/7 Green (2 µM; apoptosis marker), and Propidium Iodide (PI, 1 µg/mL; necrosis marker).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Imaging & Analysis: Image using an automated epifluorescence microscope (e.g., Thermo Fisher CellInsight). Use the Hoechst channel to establish primary object masks (cell counts). Quantify the percentage of Caspase-positive (apoptotic) vs. PI-positive (necrotic) cells to determine the mechanism of cell death.

Visualizations

Workflow Seed Cell Seeding (HepG2, BV-2, HEK293) Treat Compound Treatment (6-TFMB vs Controls) Seed->Treat Multiplex Multiplex Assay (ATP + LDH) Treat->Multiplex Viability/Toxicity Imaging High-Content Imaging (Caspase-3/7 & PI) Treat->Imaging Apoptosis Profiling Analysis Data Analysis (IC50, CC50, SI) Multiplex->Analysis Imaging->Analysis

High-throughput multiplexed workflow for comparative toxicity profiling of 6-TFMB.

Mechanism Compound 6-TFMB Exposure ROS Intracellular ROS Generation Compound->ROS High Concentration (>200 µM) Nrf2 Nrf2 Nuclear Translocation Compound->Nrf2 Low/Sub-lethal Dose Mito Mitochondrial Membrane Depolarization ROS->Mito Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Programmed Cell Death (Apoptosis) Caspase->Apoptosis HO1 HO-1 / NQO1 Expression Nrf2->HO1 Survival Cellular Adaptation & Survival HO1->Survival

Dose-dependent mechanistic signaling pathway of 6-TFMB inducing adaptation or apoptosis.

References

  • Title: Toxicity and Anti-promastigote Activity of Benzoxazinoid Analogs Against Leishmania (Viannia) braziliensis and Leishmania (Leishmania) infantum Source: Advanced Pharmaceutical Bulletin URL: [Link]

  • Title: Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms Source: Frontiers in Ecology and Evolution URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

Comprehensive Safety and Handling Guide: 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one For the diligent researchers, scientists, and drug development professionals dedicated to advancing scientific frontiers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

For the diligent researchers, scientists, and drug development professionals dedicated to advancing scientific frontiers, the paramount importance of laboratory safety cannot be overstated. This guide provides essential, immediate safety and logistical information for handling 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar benzoxazinone and trifluoromethyl-containing molecules, ensuring a robust framework for safe laboratory practices.

The trifluoromethyl group and the benzoxazine core necessitate a cautious approach due to potential biological activity and the general hazards associated with halogenated organic compounds. This guide is designed to be a trusted resource, empowering you to manage this chemical with confidence and precision.

Hazard Assessment and Core Principles

The core principle of handling this compound is the minimization of exposure through all potential routes: inhalation, dermal contact, and ingestion. This is achieved through a combination of engineering controls, administrative controls, and the diligent use of appropriate Personal Protective Equipment (PPE).

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your first and most critical line of defense. The following table summarizes the recommended PPE for handling 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one.

Body PartRecommended PPEStandard/SpecificationRationale
Eyes/Face Chemical safety goggles or a face shield worn over safety glasses.OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]Protects against splashes and potential aerosols, which can cause serious eye irritation.[5][6]
Skin Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. For larger quantities or significant splash potential, an apron or coveralls are recommended.EU Directive 89/686/EEC and the standard EN 374 for gloves.[3]Prevents skin contact, which may cause irritation.[5][7] Nitrile gloves are a good initial choice for incidental contact.[7]
Respiratory Typically not required for handling small quantities in a well-ventilated area or a chemical fume hood. If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[4][8]Minimizes the risk of inhaling potentially harmful aerosols or dust particles.[9]
Feet Closed-toe shoes. For handling larger quantities, chemical-resistant boots are advised.[3]N/AProtects feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is crucial for minimizing risks. The following protocol outlines the key steps for the safe handling of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one.

Pre-Handling Preparations
  • Consult Safety Resources: Always attempt to locate a specific SDS for the compound. In its absence, review the safety information for structurally similar molecules.

  • Designate a Work Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation.[4][10]

  • Assemble Materials: Have all necessary equipment and reagents, including waste containers, readily available before you begin.

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are accessible and in good working order.[6]

Handling the Compound
  • Don Appropriate PPE: Before handling the chemical, put on all required PPE as outlined in the table above.

  • Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. Use a chemical fume hood or a balance enclosure.

  • In Solution: When working with the compound in solution, be mindful of the solvent's hazards in addition to the compound itself.

  • Avoid Contamination: Use dedicated spatulas and glassware. Do not return unused material to the original container.

  • Maintain Good Hygiene: Do not eat, drink, or smoke in the laboratory.[11][12] Wash hands thoroughly after handling the compound, even if gloves were worn.[2][12]

Post-Handling Procedures
  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by a lab coat.

  • Secure Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4][13]

Spill and Emergency Procedures

Spill Management:

  • Small Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed container for disposal.[10]

  • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Emergency Contact:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][6] If irritation persists, seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Disposal Plan: A Commitment to Environmental Stewardship

Proper disposal is a critical aspect of the chemical lifecycle. As a halogenated organic compound, 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one requires special disposal procedures.

  • Waste Segregation: Collect all waste containing this compound, including contaminated consumables, in a dedicated and clearly labeled "Halogenated Organic Waste" container.[14][15] Do not mix with non-halogenated waste.[15]

  • Container Labeling: The waste container must be clearly labeled with the full chemical name and the appropriate hazard symbols.

  • Disposal Protocol: Dispose of the waste through your institution's hazardous waste management program. Never dispose of this compound down the drain.[14]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one.

Workflow for Safe Handling of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Consult SDS/Safety Info Consult SDS/Safety Info Designate Work Area (Fume Hood) Designate Work Area (Fume Hood) Consult SDS/Safety Info->Designate Work Area (Fume Hood) Assemble Materials & Waste Containers Assemble Materials & Waste Containers Designate Work Area (Fume Hood)->Assemble Materials & Waste Containers Verify Emergency Equipment Verify Emergency Equipment Assemble Materials & Waste Containers->Verify Emergency Equipment Don Appropriate PPE Don Appropriate PPE Verify Emergency Equipment->Don Appropriate PPE Weigh/Transfer in Hood Weigh/Transfer in Hood Don Appropriate PPE->Weigh/Transfer in Hood Handle in Solution Handle in Solution Weigh/Transfer in Hood->Handle in Solution Avoid Contamination Avoid Contamination Handle in Solution->Avoid Contamination Segregate Halogenated Waste Segregate Halogenated Waste Handle in Solution->Segregate Halogenated Waste Decontaminate Work Area Decontaminate Work Area Avoid Contamination->Decontaminate Work Area Doff PPE Correctly Doff PPE Correctly Decontaminate Work Area->Doff PPE Correctly Secure Storage Secure Storage Doff PPE Correctly->Secure Storage Label Waste Container Label Waste Container Segregate Halogenated Waste->Label Waste Container Dispose via EHS Dispose via EHS Label Waste Container->Dispose via EHS

Caption: Workflow for Safe Handling and Disposal.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Treatment and disposal of chemical wastes in daily laboratory work.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • Essential Safety and Operational Guidance for Handling 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one - Benchchem.
  • Halogenated Solvents in Laboratories - Campus Operations.
  • Safety data sheet - BASF. (2025, July 28).
  • 8.1 Organic solvent waste - Kemicentrum. (2025, January 13).
  • Personal protective equipment in your pharmacy. (2019, October 30).
  • Personal Protective Equipment (PPE) for Working with Oxidizing Agents. (2025, September 19).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, April 1).
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  • SAFETY DATA SHEET - Promain.
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (2021, September).
  • Safety Data Sheet - ChemScene. (2025, December 8).
  • Carcinogens - The Sarpong Group. (2016, October 24).
  • Safety Data Sheet - Angene Chemical. (2024, November 1).
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2008, June 22).
  • Trifluoromethyluracil (CAS 54-20-6) - HazComFast.
  • Personal protective equipment for preparing toxic drugs - GERPAC. (2013, October 3).
  • Federal Register/Vol. 84, No. 227/Monday, November 25, 2019/Rules and Regulations - GovInfo. (2019, November 25).
  • 9 - SAFETY DATA SHEET.
  • 6-(Trifluoromethyl)-2H-benzo[b][3][14]oxazin-3(4H)-one - MilliporeSigma. Retrieved from

  • 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757 - PubChem.
  • Safe Disposal of 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol - Benchchem.

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